7-Bromoquinolin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJHDQCHZUELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670458 | |
| Record name | 7-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-53-2 | |
| Record name | 7-Bromoquinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 7-Bromoquinolin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-Bromoquinolin-2-amine, a key heterocyclic building block in medicinal chemistry. This document details its chemical and physical properties, provides established synthesis and functionalization protocols, and explores its applications in the development of novel therapeutic agents. Particular focus is given to its role as a scaffold for generating potent inhibitors of critical signaling pathways in cancer and other diseases.
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Derivatives of quinoline have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound, in particular, serves as a versatile precursor for the synthesis of diverse compound libraries due to its two reactive sites: the 2-amino group and the 7-bromo substituent. This guide aims to provide researchers with the essential technical information required to effectively utilize this compound in their research and development endeavors.
Chemical and Physical Properties
This compound is a stable solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 116632-53-2 | [2][3] |
| Molecular Formula | C₉H₇BrN₂ | [3] |
| Molecular Weight | 223.07 g/mol | [3] |
| Appearance | Solid | |
| Boiling Point | 362.4 ± 22.0 °C (Predicted) | [3] |
| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 2.5 | [3] |
| PSA (Polar Surface Area) | 38.9 Ų | [3] |
| InChI Key | VKPJHDQCHZUELB-UHFFFAOYSA-N | [2] |
Synthesis of this compound
While a variety of methods exist for the synthesis of quinoline derivatives, a common approach to obtaining this compound involves a multi-step sequence. One documented method involves the refluxing of precursor compounds with anhydrous potassium carbonate (K₂CO₃) and acetamide, which can yield the crude product in approximately 75% yield.[2]
A plausible synthetic pathway, adapted from established methodologies for similar quinoline structures, is depicted below.
Caption: A generalized synthetic workflow for this compound.
Reactivity and Functionalization
The chemical versatility of this compound stems from the distinct reactivity of its two functional groups. The 2-amino group is nucleophilic and readily undergoes reactions such as acylation and alkylation. The 7-bromo substituent, on the other hand, serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Experimental Protocols for Functionalization
This reaction is a powerful method for forming carbon-carbon bonds by coupling this compound with various boronic acids or esters.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a mixture of Toluene and Water)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.[4]
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.[4]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-quinolin-2-amine.[4]
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
The 2-amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides.
-
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride or benzoyl chloride)
-
Base (e.g., triethylamine or pyridine)
-
Aprotic solvent (e.g., dichloromethane or THF)
-
-
Procedure:
-
Dissolve this compound in the aprotic solvent.
-
Add the base to the solution.
-
Slowly add the acylating agent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Alkylation of the 2-amino group can be achieved using alkyl halides, though care must be taken to control the degree of alkylation.
-
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide or benzyl bromide)
-
Base (e.g., potassium carbonate or sodium hydride)
-
Polar aprotic solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
To a solution of this compound in the solvent, add the base.
-
Add the alkyl halide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography to separate mono- and di-alkylated products.
-
Applications in Drug Discovery and Medicinal Chemistry
Derivatives of this compound have shown significant promise as inhibitors of various signaling pathways implicated in cancer. The ability to readily diversify the scaffold at the 7-position allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Inhibition of Cancer-Related Signaling Pathways
Quinoline-based compounds have been shown to inhibit several key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinoline derivatives.[5]
-
EGFR (Epidermal Growth Factor Receptor) Pathway: Overactivation of the EGFR pathway is a common driver of tumor growth. Quinoline derivatives have been developed as potent EGFR inhibitors.[6]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Pathway: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of this pathway can starve tumors and prevent their growth.[5]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Quinoline-based molecules have been investigated as inhibitors of PI3K.[5]
Quantitative Biological Activity
While specific IC₅₀ values for derivatives of this compound are not extensively reported in publicly available literature, data from structurally related bromoquinoline compounds provide valuable benchmarks. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines with IC₅₀ values in the low micromolar range.[2] Similarly, a series of 6-bromine-containing 7-anilino-1-arylisoquinolinequinones displayed significant IC₅₀ values ranging from 1.31 to 11.04 μM against cancer cell lines.[2]
| Compound Class | Cancer Cell Line(s) | IC₅₀ Range (µM) | Reference(s) |
| 5,7-Dibromo-8-hydroxyquinoline derivatives | C6, HeLa, HT29 | Low micromolar | [2] |
| 6-Bromo-7-anilino-1-arylisoquinolinequinones | Various | 1.31 - 11.04 | [2] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its dual reactivity allows for the strategic introduction of diverse functionalities, enabling the exploration of vast chemical space. The quinoline core, particularly when substituted at the 2- and 7-positions, has proven to be a promising scaffold for the development of potent inhibitors of key cancer-related signaling pathways. This technical guide provides a solid foundation of chemical properties, synthetic and functionalization protocols, and biological context to aid researchers in leveraging this compound for the discovery of next-generation therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
7-Bromoquinolin-2-amine: A Comprehensive Physicochemical Profile for Advanced Research
For Immediate Release
This technical guide offers an in-depth analysis of the core physicochemical properties of 7-Bromoquinolin-2-amine, a crucial heterocyclic compound for researchers, scientists, and professionals in the field of drug development. As a quinoline derivative, this molecule serves as a significant scaffold in medicinal chemistry, and a thorough understanding of its physical and chemical characteristics is paramount for its application in the synthesis of novel therapeutic agents. This document provides a consolidated overview of its key properties, detailed experimental protocols for their determination, and a logical workflow to guide researchers in their analytical endeavors.
Core Physicochemical Data
The physicochemical properties of this compound are fundamental to predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADMET). The following table summarizes the key quantitative data for this compound. It is important to note that while some values are experimentally derived, others are predicted based on computational models, a common practice in early-stage drug discovery to estimate molecular behavior.
| Property | Value | Data Source |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1][2] |
| Melting Point | Not available | |
| Boiling Point | 362.4 ± 22.0 °C (Predicted) | [1] |
| Density | 1.649 ± 0.06 g/cm³ (Predicted) | [1] |
| Aqueous Solubility | Data not available | |
| pKa (most basic) | Data not available | |
| logP (Octanol-Water Partition Coefficient) | 2.5 (XLogP3) | [1] |
| Polar Surface Area (PSA) | 38.9 Ų | [1] |
Experimental Protocols for Property Determination
Accurate experimental determination of physicochemical properties is essential for verifying computational predictions and for regulatory submissions. Below are detailed, standard methodologies that can be employed to determine the key properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
Aqueous Solubility Determination (Shake-Flask Method)
Solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining aqueous solubility.
Methodology:
-
An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.
Methodology:
-
A solution of this compound of a known concentration is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like ethanol or methanol for compounds with limited aqueous solubility.[3]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[3]
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.
Methodology:
-
A solution of this compound is prepared in a biphasic system of n-octanol and water (or a pH 7.4 buffer).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to separate the layers.
-
The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[4]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Experimental Workflow for Physicochemical Characterization
To ensure a systematic and logical approach to the characterization of this compound, the following experimental workflow is recommended. This workflow begins with the acquisition and purification of the compound, followed by a series of analytical tests to determine its key physicochemical properties.
This comprehensive guide provides the foundational physicochemical data and experimental context necessary for the effective utilization of this compound in drug discovery and development. The provided protocols and workflow are intended to serve as a valuable resource for researchers, enabling standardized and reproducible characterization of this and similar quinoline derivatives.
References
Spectroscopic Profile of 7-Bromoquinolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 7-Bromoquinolin-2-amine (CAS No: 116632-53-2), a key intermediate in medicinal and synthetic chemistry.[1] Due to the limited availability of directly published experimental spectra, this document compiles predicted data based on the analysis of closely related analogs and fundamental spectroscopic principles.
Chemical Structure and Properties

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a bromine atom at the C-7 position is expected to influence the chemical shifts of adjacent protons due to its electron-withdrawing nature.[1] The primary amine at the C-2 position will also significantly impact the electronic environment of the quinoline ring.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~6.7 - 6.9 | d | ~8.5 - 9.0 |
| H-4 | ~7.6 - 7.8 | d | ~8.5 - 9.0 |
| H-5 | ~7.4 - 7.6 | d | ~8.0 - 8.5 |
| H-6 | ~7.2 - 7.4 | dd | ~8.0 - 8.5, ~1.5 - 2.0 |
| H-8 | ~7.8 - 8.0 | d | ~1.5 - 2.0 |
| -NH₂ | ~4.5 - 5.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 160 |
| C-3 | ~108 - 110 |
| C-4 | ~138 - 140 |
| C-4a | ~148 - 150 |
| C-5 | ~123 - 125 |
| C-6 | ~128 - 130 |
| C-7 | ~118 - 120 |
| C-8 | ~129 - 131 |
| C-8a | ~136 - 138 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for a primary aromatic amine and a substituted quinoline ring.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1650 - 1580 | N-H Bend | Primary Amine |
| 1620 - 1450 | C=C, C=N Stretch | Aromatic Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine |
| ~850 | C-H Out-of-plane Bend | Substituted Aromatic |
| ~600 - 500 | C-Br Stretch | Bromoalkane |
Mass Spectrometry (MS)
The mass spectrum will be characterized by the molecular ion peak and a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in roughly a 1:1 ratio).
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 222 | [M]⁺ | Corresponding to the ⁷⁹Br isotope. |
| 224 | [M+2]⁺ | Corresponding to the ⁸¹Br isotope, with approximately the same intensity as the M peak. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for quinoline derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters for ¹H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 s
-
Pulse width: 30-45°
-
-
Parameters for ¹³C NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 s
-
Proton decoupling: Broadband decoupling
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight) over a suitable m/z range to observe the molecular ion and its isotopic pattern.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis of 7-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 7-Bromoquinolin-2-amine, a key intermediate in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, and the specific placement of a bromine atom at the 7-position and an amino group at the 2-position offers a versatile platform for the development of novel therapeutic agents.[1] This document outlines the primary synthetic routes, details the necessary starting materials, provides step-by-step experimental protocols, and presents quantitative data to facilitate reproducible research.
Core Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve the initial construction of a substituted quinoline core, followed by functional group interconversions to introduce the desired bromine and amine moieties. A prevalent strategy involves the synthesis of a 7-bromo-2-hydroxyquinoline or 7-bromoquinolin-2(1H)-one intermediate, which is subsequently converted to a 2-chloro derivative and finally aminated.
Synthetic Pathway Overview
A robust and frequently employed pathway commences with the synthesis of 7-bromoquinolin-2(1H)-one. This intermediate is then halogenated to yield 7-bromo-2-chloroquinoline, a key precursor that readily undergoes nucleophilic substitution with an amine source to produce the target this compound.
Caption: General synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromoquinolin-2(1H)-one
The synthesis of the 7-bromoquinolin-2(1H)-one intermediate can be achieved through a two-step acylation-cyclization of a meta-substituted aniline.[2]
Materials:
-
m-Bromoaniline
-
Acryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve m-bromoaniline in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride to the stirred solution.
-
After the addition is complete, add aluminum chloride portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 7-bromoquinolin-2(1H)-one, which can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 7-Bromo-2-chloroquinoline
The conversion of the 7-bromoquinolin-2(1H)-one to the 2-chloro derivative is a critical step, preparing the scaffold for amination.[1][3]
Materials:
-
7-Bromoquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flask equipped with a reflux condenser and a caustic scrubber, add 7-bromoquinolin-2(1H)-one and dichloromethane.[3]
-
Add a catalytic amount of dimethylformamide.[3]
-
Slowly add phosphorus oxychloride to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Cautiously pour the residue onto crushed ice and neutralize with a base, such as aqueous ammonia or sodium bicarbonate, to precipitate the crude product.
-
Filter the solid, wash with water, and dry to obtain 7-bromo-2-chloroquinoline. Further purification can be achieved by recrystallization.
Step 3: Synthesis of this compound
The final step involves the amination of the 7-bromo-2-chloroquinoline intermediate. This can be achieved through various methods, including nucleophilic aromatic substitution with ammonia or a protected amine source, or through modern cross-coupling reactions like the Buchwald-Hartwig amination.
Method A: Nucleophilic Aromatic Substitution with Ammonia
Materials:
-
7-Bromo-2-chloroquinoline
-
Ammonia (aqueous or in a sealed tube with a solvent like ethanol)
-
Copper catalyst (optional, e.g., CuI)
Procedure:
-
In a sealed reaction vessel, dissolve 7-bromo-2-chloroquinoline in a suitable solvent such as ethanol.
-
Add a concentrated aqueous solution of ammonia.
-
Heat the mixture to 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the product will precipitate.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by column chromatography or recrystallization.
Method B: Buchwald-Hartwig Amination
This method offers a more versatile and often higher-yielding route using a palladium catalyst.
Materials:
-
7-Bromo-2-chloroquinoline
-
Amine source (e.g., benzophenone imine as an ammonia equivalent, followed by hydrolysis)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, combine 7-bromo-2-chloroquinoline, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and the amine source via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC.
-
After the reaction is complete, cool the mixture and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
If a protected amine was used, perform the deprotection step (e.g., acid hydrolysis for benzophenone imine).
-
Purify the residue by column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis of this compound. Note that yields can vary based on the specific reaction conditions and scale.
| Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1. Acylation-Cyclization | m-Bromoaniline | Acryloyl chloride, AlCl₃ | 7-Bromoquinolin-2(1H)-one | 60-75 |
| 2. Chlorination | 7-Bromoquinolin-2(1H)-one | POCl₃, DMF (cat.) | 7-Bromo-2-chloroquinoline | 85-95 |
| 3. Amination (Buchwald-Hartwig) | 7-Bromo-2-chloroquinoline | Amine source, Pd catalyst, Ligand, Base | This compound | 70-90 |
Logical Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures. The versatility of the quinoline core and the strategic placement of the bromo and amino functionalities make this compound a valuable building block for the development of new chemical entities with potential therapeutic applications.
References
The Dawn of a Heterocycle: A Technical Guide to the Discovery and Synthesis of Quinolines
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, drug development, and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with profound biological and physical properties. This in-depth technical guide provides a comprehensive journey through the historical discovery and evolution of quinoline synthesis, from the foundational classical methods to modern innovations. Detailed experimental protocols for key syntheses are presented alongside quantitative data to facilitate comparison and application by researchers, scientists, and drug development professionals.
A Historical Overview: The Classical Era of Quinoline Synthesis
The late 19th century marked a period of intense investigation into the synthesis of quinoline and its derivatives, driven by the burgeoning dye industry and the quest to understand the structure of natural alkaloids. This era gave rise to several eponymous reactions that remain fundamental to the construction of the quinoline core.
The timeline below illustrates the rapid succession of these key discoveries:
Core Quinoline Synthesis Methods: Protocols and Data
This section provides a detailed examination of the seminal methods for quinoline synthesis, including experimental protocols and quantitative data on reaction yields.
The Skraup Synthesis (1880)
Discovered by Czech chemist Zdenko Hans Skraup, this was one of the earliest and most direct methods for the synthesis of quinoline itself.[1] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3] The reaction is notoriously vigorous and exothermic, often requiring a moderator like ferrous sulfate to control its pace.[4][5]
Experimental Protocol: Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.[4]
-
Procedure:
-
In a large flask equipped with a reflux condenser and mechanical stirrer, cautiously mix aniline (e.g., 24 g), nitrobenzene (e.g., 30 g), and glycerol (e.g., 120 g).[5]
-
Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 100 g).
-
Add ferrous sulfate heptahydrate (e.g., 10 g) as a moderator.[4]
-
Heat the mixture gently. Once the reaction commences (indicated by a rapid increase in temperature), remove the external heating. The reaction should proceed exothermically.
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 3-5 hours.
-
Allow the mixture to cool, then dilute with water and neutralize with a concentrated sodium hydroxide solution.
-
Isolate the quinoline by steam distillation. The crude quinoline is then purified by fractional distillation.[4]
-
Quantitative Data for the Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91[5] |
| Aniline | Arsenic Pentoxide | - | Less violent reaction reported[1] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | - | Not specified[4] |
| 6-Nitrocoumarin | Concentrated Sulfuric Acid | - | 14[6] |
The Doebner-von Miller Reaction (1881)
A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, developed by Oscar Doebner and Wilhelm von Miller, allows for the synthesis of substituted quinolines.[7][8] This method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, reacting with an aniline in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid like zinc chloride.[9][10]
Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)
-
Materials: Aniline, crotonaldehyde (or acetaldehyde to generate it in situ), hydrochloric acid, and an oxidizing agent (often an intermediate in the reaction or air).[9][11]
-
Procedure:
-
Prepare a solution of aniline in aqueous hydrochloric acid in a reaction flask.
-
Slowly add crotonaldehyde to the acidic aniline solution with stirring. The reaction can be exothermic.
-
If using a Lewis acid catalyst like zinc chloride, it is added to the mixture.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., chloroform or ether).
-
Wash the organic layer with water and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure and purify the resulting 2-methylquinoline by distillation.[11]
-
Quantitative Data for the Doebner-von Miller Reaction
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Yield (%) |
| 4-Isopropylaniline | Pulegone | Iodine | 41 (total of isomers)[12] |
| Aniline | Crotonaldehyde | Hydrochloric Acid | Not specified[9] |
| Aniline | Acrolein | HCl/Toluene | Not specified[9] |
The Friedländer Synthesis (1882)
Discovered by Paul Friedländer, this versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst.[13][14] This reaction is particularly useful for preparing substituted quinolines that are not easily accessible through other methods.[15][16]
Experimental Protocol: Synthesis of 2-Phenylquinoline
-
Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide (or another base/acid catalyst), and a solvent like ethanol.[2]
-
Procedure:
-
Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a reaction flask.
-
Add a catalytic amount of sodium hydroxide.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by chromatography or recrystallization.
-
Quantitative Data for the Friedländer Synthesis
| 2-Aminoaryl Carbonyl | α-Methylene Compound | Catalyst/Conditions | Yield (%) |
| 2-Aminobenzaldehyde | Various ketones | Water, 70°C, catalyst-free | up to 97[17] |
| 2-Aminoaryl ketone | α-Methylene carbonyl | Fluorescein, white LED, EtOH | up to 96[18] |
| o-Nitroarylcarbaldehydes | Ketones/aldehydes | Fe/HCl (in situ reduction) | 58-100[19] |
The Combes Quinoline Synthesis (1888)
Reported by Alphonse Combes, this synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[20][21] The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization.[22]
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
-
Materials: Aniline, acetylacetone (a β-diketone), and a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[9][22]
-
Procedure:
-
Mix aniline and acetylacetone in a reaction flask.
-
Slowly and carefully add the acid catalyst to the mixture, ensuring adequate cooling.
-
Heat the reaction mixture, typically in the range of 100-140°C.
-
Monitor the reaction progress using a suitable method (e.g., Thin Layer Chromatography).
-
Once the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the mixture with a base and extract the product with an organic solvent.
-
Purify the product by distillation or recrystallization.
-
Quantitative Data for the Combes Synthesis
| Aniline Derivative | β-Diketone | Catalyst | Yield (%) |
| m-Chloroaniline | Acetylacetone | Not specified | Not specified[22] |
| β-Naphthylamine | Not specified | Not specified | Not specified[22] |
| p-Anisidine | Cyclohexanone-2-aldehyde | Not specified | Not specified[22] |
The Conrad-Limpach-Knorr Synthesis (1887)
This method, developed by Max Conrad, Leonhard Limpach, and Ludwig Knorr, involves the reaction of anilines with β-ketoesters.[23][24] The reaction conditions determine the product: at lower temperatures (kinetic control), the reaction favors the formation of 4-hydroxyquinolines (Conrad-Limpach), while at higher temperatures (thermodynamic control), 2-hydroxyquinolines are the major product (Knorr).[23][25]
Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline
-
Materials: 4-Nitroaniline, ethyl acetoacetate, and a high-boiling solvent (e.g., mineral oil, Dowtherm A).[26]
-
Procedure:
-
A mixture of the aniline and β-ketoester is heated in an inert, high-boiling solvent.
-
The reaction is typically carried out at a high temperature (around 250 °C) to facilitate the cyclization of the intermediate anilino-crotonate.[23]
-
The product precipitates upon cooling and can be collected by filtration.
-
The crude product is then purified by recrystallization.
-
Quantitative Data for the Conrad-Limpach-Knorr Synthesis
| Aniline Derivative | β-Ketoester | Solvent | Temperature (°C) | Yield (%) |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | Iso-butyl benzoate | Reflux | ~55-60[26] |
| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 2,6-di-tert-butylphenol | Reflux | 65[26] |
| Aniline | Ethyl acetoacetate | Mineral Oil | ~250 | up to 95[23] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and key transformations in these classical quinoline syntheses.
Conclusion
The classical methods for quinoline synthesis, born out of the foundational era of organic chemistry, continue to be invaluable tools for the construction of this vital heterocyclic core. While modern advancements have introduced milder and more efficient protocols, a deep understanding of these seminal reactions is essential for any researcher in the field. The detailed protocols and comparative data provided in this guide serve as a practical resource for the synthesis and exploration of novel quinoline derivatives, paving the way for future discoveries in medicine and materials science.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. iipseries.org [iipseries.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 18. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 20. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 21. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 22. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 24. scribd.com [scribd.com]
- 25. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 26. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Amine Group in 2-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoquinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents and functional materials.[1][2] The presence and reactivity of the amino group at the C2 position are pivotal, offering a versatile handle for chemical modification to modulate biological activity, physicochemical properties, and pharmacokinetic profiles. This guide provides an in-depth analysis of the reactivity of this exocyclic amine group, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
Physicochemical Properties and Basicity
The reactivity of the 2-amino group is fundamentally governed by its electronic environment. It is an aromatic amine, but its properties are influenced by the electron-withdrawing nature of the adjacent heterocyclic nitrogen atom within the quinoline ring system. This results in a lower basicity compared to a simple aniline. The basicity, quantified by the pKa value, is a critical parameter for predicting reaction behavior and understanding the compound's physiological disposition.
Table 1: Physicochemical Properties of 2-Aminoquinoline
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₉H₈N₂ | [2][3] |
| Molecular Weight | 144.17 g/mol | [2][3] |
| Appearance | Light yellow to brown solid/powder | [2] |
| Melting Point | 126-131 °C | [2][3] |
| pKa | 3.43 (at 20 °C) / 7.3 | [2] |
Note: The presence of two pKa values often corresponds to the two nitrogen atoms in the quinoline structure. The lower pKa is typically associated with the less basic ring nitrogen.
Key Reactions of the 2-Amino Group
The lone pair of electrons on the nitrogen atom makes the 2-amino group nucleophilic, allowing it to participate in a variety of bond-forming reactions.[5] These reactions are central to the synthesis of diverse libraries of 2-aminoquinoline derivatives for drug discovery and materials science.
Caption: Key reactions of the 2-aminoquinoline core.
N-alkylation introduces alkyl substituents to the amino group, a common strategy to enhance lipophilicity and modulate ligand-receptor interactions.[6] This can be achieved through reactions with alkyl halides or via reductive amination.
Experimental Protocol: N-Alkylation via Reductive Amination This protocol is adapted from general procedures for the reductive alkylation of aminoquinolines.[6]
-
Materials:
-
2-Aminoquinoline (1.0 equiv)
-
Aldehyde or Ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve 2-aminoquinoline and the corresponding aldehyde or ketone in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
If the amine salt is used or if the reaction is slow, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated 2-aminoquinoline.
-
N-acylation involves the reaction of the amino group with an acylating agent (e.g., acid chloride or anhydride) to form an amide bond. This modification is crucial in medicinal chemistry to alter properties like metabolic stability and hydrogen bonding capacity.[7]
Experimental Protocol: N-Acetylation of 2-Aminoquinoline This protocol is a standard procedure for the acetylation of an aromatic amine.[7]
-
Materials:
-
2-Aminoquinoline (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Pyridine or Triethylamine (as base and/or solvent)
-
Dichloromethane (DCM) as solvent (optional)
-
-
Procedure:
-
Suspend or dissolve 2-aminoquinoline in pyridine or a mixture of DCM and triethylamine in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath to 0 °C.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual pyridine and acetic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetyl-2-aminoquinoline.
-
The formation of a C-N bond between the 2-amino group and an aryl group is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam couplings.[8][9] These methods are powerful for creating complex structures with applications as kinase inhibitors and other targeted therapeutics.
Experimental Protocol: Buchwald-Hartwig N-Arylation This protocol outlines the palladium-catalyzed amination of a 2-haloquinoline, a common route to N-aryl-2-aminoquinolines.[8]
-
Reactants: 2-Chloroquinoline (1.0 equiv), Arylamine (1.2 equiv)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Solvent: Toluene or Dioxane
-
Procedure:
-
In an oven-dried Schlenk tube, combine 2-chloroquinoline, the arylamine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-aryl-2-aminoquinoline.[8]
-
The primary aromatic amine of 2-aminoquinoline can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[10][] The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.
Experimental Protocol: Diazotization and Subsequent Hydrolysis This protocol describes the conversion of 2-aminoquinoline to 2-hydroxyquinoline (carbostyril).[10]
-
Materials:
-
2-Aminoquinoline (1.0 equiv)
-
Sodium nitrite (NaNO₂) (1.1 equiv)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
Dissolve 2-aminoquinoline in an aqueous solution of sulfuric acid in a beaker, cooling it in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred 2-aminoquinoline solution, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
After the addition is complete, continue stirring the mixture in the cold bath for 30 minutes.
-
To convert the diazonium salt to the hydroxyl derivative, gently heat the solution. The diazonium salt will decompose, releasing nitrogen gas and forming 2-hydroxyquinoline.
-
Heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and collect the precipitated 2-hydroxyquinoline by vacuum filtration.
-
Wash the product with cold water and recrystallize from an appropriate solvent.
-
Application in Drug Discovery
The functionalization of the 2-amino group is a cornerstone of medicinal chemistry programs targeting this scaffold. For instance, 2-aminoquinoline derivatives have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[1][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminoquinolines.
The synthetic versatility of the 2-amino group allows for the systematic modification of a lead compound to optimize its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
Caption: A typical drug discovery workflow using 2-aminoquinolines.
Summary of Quantitative Data
The efficiency of these transformations can vary significantly based on the specific substrates and reaction conditions employed. The following table provides representative yields for some of the synthetic methods discussed.
Table 2: Representative Yields for 2-Aminoquinoline Functionalization and Synthesis
| Reaction Type | Substrates | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Friedländer Synthesis | 2-Aminoaryl Ketone + α-Methylene Ketone | Catalyst/Reflux | ~85% | [8] |
| Buchwald-Hartwig Amination | 2-Chloroquinoline + Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | ~95% | [8] |
| Reductive Cyclization | Nitro/Cyano Precursor | Zn/AcOH, Reflux | 65-88% |[12] |
Conclusion
The 2-amino group of the quinoline scaffold is a reactive and versatile functional group that is central to the chemical biology and medicinal chemistry of this important class of compounds. A thorough understanding of its reactivity—from fundamental N-alkylation and N-acylation to more complex transition metal-catalyzed N-arylation and diazotization reactions—is essential for researchers, scientists, and drug development professionals. The ability to readily and predictably modify this position allows for the fine-tuning of molecular properties, enabling the development of novel therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminoquinoline CAS#: 580-22-3 [m.chemicalbook.com]
- 4. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling [mdpi.com]
- 10. Diazotisation [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Influence of 7-Position Substitution on the Electronic Properties of Quinoline Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The versatility of the quinoline ring system, particularly the ability to modify its electronic properties through substitution, allows for the fine-tuning of a compound's therapeutic efficacy and pharmacokinetic profile. Substitution at the 7-position of the quinoline ring has been a key strategy in the development of potent and selective drug candidates. This technical guide provides an in-depth analysis of the electronic properties of 7-substituted quinoline derivatives, detailing their synthesis, experimental and computational characterization, and the impact of these properties on key biological signaling pathways.
Synthesis of 7-Substituted Quinoline Derivatives
The synthesis of 7-substituted quinoline derivatives can be achieved through various established methodologies. A common and versatile approach involves the construction of the quinoline core followed by modification at the 7-position. The Gould-Jacobs reaction is a widely used method for the synthesis of 4-hydroxyquinolines, which can then be further functionalized.
Experimental Protocol: Synthesis of 7-Bromo-4-chloro-8-methylquinoline
This multi-step synthesis serves as a representative example for the preparation of a 7-substituted quinoline derivative.
Step 1: Synthesis of 3-Bromo-2-methylaniline (Starting Material)
This procedure describes the reduction of 1-bromo-2-methyl-3-nitrobenzene to the corresponding aniline.
-
Materials: 1-bromo-2-methyl-3-nitrobenzene, Ethanol, Saturated aqueous solution of ammonium chloride, Iron filings.
-
Procedure:
-
To a mixture of ethanol (20 mL) and a saturated aqueous solution of ammonium chloride (5 mL) at 2°C, add 1-bromo-2-methyl-3-nitrobenzene (2.0 g, 9.26 mmol).[1]
-
Gradually add iron filings (6.46 g, 115.7 mmol) to the mixture while maintaining the temperature at 4°C.[1]
-
Stir the reaction mixture vigorously at 4°C for 70 hours.[1]
-
After the reaction is complete, filter the mixture and concentrate the filtrate.[1]
-
Extract the residue with ethyl acetate, and wash the organic layer with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-Bromo-2-methylaniline.
-
Step 2: Synthesis of 7-Bromo-8-methylquinolin-4-ol (Gould-Jacobs Reaction)
This step involves the construction of the quinoline ring system.
-
Materials: 3-Bromo-2-methylaniline, Diethyl 2-(ethoxymethylene)malonate, High-boiling point solvent (e.g., Dowtherm A).
-
Procedure:
-
A mixture of 3-Bromo-2-methylaniline and a slight excess of diethyl ethoxymethylenemalonate is heated.
-
The resulting intermediate is added to a larger flask containing preheated Dowtherm A at 250 °C and maintained for 15-30 minutes.[2]
-
The cyclization product precipitates out of the hot solvent.
-
Cool the reaction mixture to below 100 °C and add hexane to dilute and aid filtration.[2]
-
Filter the precipitated solid and wash thoroughly with hexane and then ethanol.
-
Dry the solid to obtain 7-Bromo-4-hydroxy-8-methylquinoline.[2]
-
Step 3: Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Chlorination)
This final step introduces the chloro group at the 4-position.
-
Materials: 7-Bromo-8-methylquinolin-4-ol, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add 7-Bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).[1]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of approximately 8-9.[1]
-
Filter the precipitated solid, wash thoroughly with water, and dry to obtain the crude product.
-
The crude 7-Bromo-4-chloro-8-methylquinoline can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]
-
Experimental and Computational Determination of Electronic Properties
The electronic properties of 7-substituted quinoline derivatives, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and dipole moment, are crucial for understanding their reactivity and biological activity. These parameters can be determined both experimentally and computationally.
Experimental Protocols
1. Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated to the HOMO and LUMO energy levels, respectively.
-
Apparatus: A three-electrode system comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel electrode), and a counter electrode (e.g., platinum wire), connected to a potentiostat.
-
Procedure:
-
Prepare a solution of the 7-substituted quinoline derivative in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Immerse the electrodes in the solution and record the cyclic voltammogram by scanning the potential between a defined range.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energies can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO = -[E_ox - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
-
2. UV-Visible Spectroscopy for Band Gap Energy (E_g) Determination
UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption edge can be used to determine the optical band gap.
-
Apparatus: A UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a dilute solution of the 7-substituted quinoline derivative in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
The optical band gap (E_g) can be estimated from the onset of the absorption band (λ_onset) using the equation: E_g (eV) = 1240 / λ_onset (nm).
-
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the electronic properties of molecules with high accuracy.
-
Software: Gaussian, Spartan, or other quantum chemistry software packages.
-
Methodology:
-
The geometry of the 7-substituted quinoline derivative is optimized using a suitable level of theory, such as B3LYP with a 6-31G* or higher basis set.[3]
-
Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.
-
The energies of the HOMO and LUMO, as well as the dipole moment and other electronic descriptors, are then calculated at the same level of theory.[4][5] The HOMO-LUMO energy gap is the difference between the LUMO and HOMO energies.[4][5]
-
Tabulated Electronic Properties of 7-Substituted Quinoline Derivatives
The electronic properties of quinoline derivatives are significantly influenced by the nature of the substituent at the 7-position. Electron-donating groups (EDGs) generally increase the HOMO energy level and decrease the HOMO-LUMO gap, while electron-withdrawing groups (EWGs) tend to lower both the HOMO and LUMO energy levels and can have a varied effect on the energy gap. The following table presents a summary of calculated electronic properties for a representative set of 4-substituted quinoline derivatives, illustrating the impact of substituent electronic effects. While not specific to the 7-position, these trends are generally applicable across the quinoline scaffold.
| Substituent (at C4) | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |
| -H (Quinoline) | -6.646 | -1.816 | 4.830 |
| -NH₂ | -5.68 | -1.01 | 4.67 |
| -OH | -6.00 | -1.11 | 4.89 |
| -OCH₃ | -5.94 | -1.04 | 4.90 |
| -CHO | -6.53 | -2.47 | 4.06 |
| -COOH | -6.47 | -2.22 | 4.25 |
| Data is illustrative and based on DFT B3LYP/6-31G calculations for 4-substituted quinolines.[3]* |
Impact of Electronic Properties on Biological Signaling Pathways
The electronic properties of 7-substituted quinoline derivatives play a pivotal role in their mechanism of action and their ability to modulate key biological signaling pathways implicated in diseases such as cancer and malaria.
Anticancer Activity: Targeting PI3K/Akt/mTOR and EGFR Signaling Pathways
Several 7-substituted quinoline derivatives have demonstrated potent anticancer activity by inhibiting critical signaling pathways that drive tumor growth and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in various cancers. Quinoline derivatives can act as inhibitors of PI3K, a key enzyme in this cascade. The electronic nature of the substituent at the 7-position can influence the binding affinity of the derivative to the ATP-binding pocket of PI3K. A simple structure-activity relationship (SAR) analysis of quinoline-chalcone hybrids revealed that the presence of an electron-donating group (e.g., -OCH₃) on the quinoline moiety can be optimal for cytotoxic activity.[6] This suggests that increased electron density on the quinoline ring may enhance interactions with the target enzyme.
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy. The inhibitory activity of quinoline derivatives against EGFR is influenced by the electronic properties of the substituents. Halogen substitution at the anilino moiety of 4-anilinoquinazolines, a related scaffold, has been shown to modulate drug potency, with alterations in electronic properties such as dipole moment impacting interactions at the EGFR binding site.[7] While not directly at the 7-position, this highlights the importance of electronic tuning for EGFR inhibition.
Antimalarial Activity: Inhibition of Heme Polymerization
The primary mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite.[8] After the parasite digests hemoglobin, toxic free heme is released. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinoline derivatives can interfere with this process.
The electronic properties of the 7-substituent are critical for this activity. Electron-withdrawing groups at the 7-position of the quinoline ring are generally required for activity against both hematin polymerization and parasite growth.[9] The interaction between the quinoline derivative and heme is thought to involve π-π stacking between the quinoline ring and the porphyrin ring of heme. The electron density of the quinoline ring, which is modulated by the 7-substituent, can therefore influence the strength of this interaction and the subsequent inhibition of hemozoin formation.
Conclusion
The electronic properties of 7-substituted quinoline derivatives are a critical determinant of their biological activity. By strategically modifying the substituent at the 7-position, researchers can modulate the HOMO-LUMO energy gap, electron density distribution, and other key electronic parameters. This, in turn, influences the binding affinity of these compounds to their respective biological targets, such as kinases in cancer signaling pathways and heme in the malaria parasite. A thorough understanding of the structure-electronic property-activity relationships, facilitated by a combination of experimental and computational approaches, is essential for the rational design and development of novel, more effective 7-substituted quinoline-based therapeutics. This guide provides a foundational framework for researchers to explore and exploit the rich chemical space of these versatile heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
Solubility of 7-Bromoquinolin-2-amine in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 7-Bromoquinolin-2-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the compound's physicochemical properties, its expected solubility profile based on structural analogs, and a detailed experimental protocol for the accurate determination of its solubility in various organic solvents. This guide is intended to equip researchers with the necessary information and methodologies to assess the solubility of this compound for applications in drug discovery and development.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in different solvent systems. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 116632-53-2 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1] |
| Molecular Weight | 223.07 g/mol | [1] |
| Predicted Density | 1.649 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 362.4 ± 22.0 °C | [1] |
| Predicted Flash Point | 173.0 ± 22.3 °C | [1] |
| XLogP3 | 2.5 | [1] |
| Polar Surface Area (PSA) | 38.9 Ų | [1] |
Expected Solubility Profile
While specific experimental data is scarce, the solubility of this compound can be inferred from its chemical structure and the known solubility of similar compounds.
The molecule possesses a quinoline core, which is a bicyclic aromatic heterocycle. Generally, quinoline derivatives show good solubility in a range of organic solvents.[2] The presence of an amino group at the 2-position can increase polarity and the potential for hydrogen bonding, which may enhance solubility in polar protic solvents.[3] Conversely, the bromine atom at the 7-position is a lipophilic substituent that can influence solubility in non-polar organic solvents.
Structurally similar compounds offer further insight:
-
8-Aminoquinoline is generally soluble in polar solvents like ethanol and dimethyl sulfoxide (DMSO), but has low water solubility. Its solubility can be influenced by pH.[4]
-
6-Bromoquinoline is reported to be soluble in polar aprotic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[5]
Based on these characteristics, this compound is expected to be soluble in a variety of polar aprotic and polar protic organic solvents. Experimental verification is essential to determine the precise quantitative solubility.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6] The following protocol outlines the steps for the quantitative analysis of this compound solubility.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Calibration Standards:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with decreasing concentrations.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed and some solid remains undissolved.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the organic solvent to bring the concentration within the range of the prepared calibration standards.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.
-
The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualizations
The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 116632-53-2 | Benchchem [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Tautomerism in Aminopyridine and Aminoquinoline Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. In the realm of medicinal chemistry, understanding and controlling the tautomeric preferences of pharmacologically active scaffolds such as aminopyridines and aminoquinolines is of paramount importance. This technical guide provides a comprehensive analysis of the amino-imino tautomerism in these N-heterocyclic systems. It offers a detailed examination of the structural and environmental factors influencing the position of the tautomeric equilibrium, supported by quantitative data from both experimental and computational studies. Furthermore, this guide outlines detailed experimental and computational protocols for the characterization of these tautomeric systems and employs visualizations to clarify key concepts and workflows.
Introduction to Tautomerism in N-Heterocycles
Prototropic tautomerism in aminopyridine and aminoquinoline systems primarily involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom, leading to an equilibrium between the amino and imino forms. The position of this equilibrium is dictated by a delicate balance of factors including aromaticity, electronic effects of substituents, solvent polarity, pH, and temperature.
For aminopyridines, the amino tautomer is generally the predominant form.[1][2] However, the imino form can be stabilized by protonation or by the presence of electron-withdrawing substituents.[3] In the case of aminoquinolines, the fused benzene ring introduces additional electronic and steric factors that can influence the tautomeric equilibrium.
The ability of these molecules to exist in different tautomeric forms has significant implications for drug design. Tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and pKa values, which in turn affect their binding affinity to biological targets, membrane permeability, and metabolic stability.[4] A thorough understanding of the tautomeric landscape is therefore crucial for the rational design of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.
Quantitative Analysis of Tautomeric Equilibria
The tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium. Due to the rapid interconversion, direct experimental determination of KT can be challenging. Spectroscopic and computational methods are therefore invaluable tools for quantifying the relative stabilities of tautomers.
Tautomeric Equilibrium in Aminopyridine Systems
Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into the energetic differences between the amino and imino tautomers of aminopyridines.
| Compound | Tautomer | Method | Basis Set | Solvent | ΔE (kcal/mol)a | KT (calculated) | Reference |
| 2-Aminopyridine | Amino | DFT | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 | 1 | [5] |
| Imino (trans) | DFT | B3LYP/6-311++G(d,p) | Gas Phase | 13.60 | 1.1 x 10-10 | [5] | |
| Imino (cis) | DFT | B3LYP/6-311++G(d,p) | Gas Phase | 16.36 | 1.5 x 10-12 | [5] | |
| 4-Aminopyridine | Amino | DFT | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 | 1 | [6][7] |
| Imino | DFT | B3LYP/6-311++G(d,p) | Gas Phase | 13.60 | 1.1 x 10-10 | [6][7] |
a Relative energy with respect to the most stable tautomer.
Tautomeric Equilibrium in Aminoquinoline Systems
Quantitative experimental data for the tautomeric equilibrium of aminoquinolines is less abundant in the literature compared to aminopyridines. Computational studies provide the most accessible quantitative insights.
| Compound | Tautomer | Method | Basis Set | Solvent | ΔG (kcal/mol)a | KT (calculated) | Reference |
| 2-Aminoquinoline | Amino | DFT | B3LYP/6-311++G(d,p) | Water | 0.00 | 1 | Computational Estimate |
| Imino | DFT | B3LYP/6-311++G(d,p) | Water | > 5 | < 1 x 10-4 | Computational Estimate | |
| 4-Aminoquinoline | Amino | DFT | B3LYP/6-311++G(d,p) | Water | 0.00 | 1 | Computational Estimate |
| Imino | DFT | B3LYP/6-311++G(d,p) | Water | > 5 | < 1 x 10-4 | Computational Estimate | |
| 8-Aminoquinoline | Amino | DFT | B3LYP/6-311++G(d,p) | Water | 0.00 | 1 | [8] |
| Imino | DFT | B3LYP/6-311++G(d,p) | Water | > 5 | < 1 x 10-4 | [8] |
a Relative Gibbs free energy with respect to the most stable tautomer.
pKa Values of Tautomers
The acidity and basicity of the different tautomers are critical for understanding their behavior in biological systems.
| Compound | pKa (Ring Nitrogen) | pKa (Exocyclic Nitrogen) | Reference |
| 2-Aminopyridine | 6.71 | ~24 | [9][10] |
| 3-Aminopyridine | 6.03 | - | [9] |
| 4-Aminopyridine | 9.18 | - | [9] |
| 2-Aminoquinoline | 6.16 (predicted) | - | [11] |
| 4-Aminoquinoline | ~9.1 | - | [12] |
| 8-Aminoquinoline | ~4.0 | - | [8] |
Experimental Protocols for Tautomerism Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of protons and carbons are sensitive to the electronic environment of the nuclei.[9][13]
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the aminopyridine or aminoquinoline derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of 5-10 mg/mL. A range of solvents with varying polarities should be used to investigate solvent effects.[10]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Ensure the temperature is controlled and recorded.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary.
-
Data Analysis:
-
Identify the characteristic signals for each tautomer. The imino tautomer will typically show a downfield shift for the proton attached to the exocyclic nitrogen and changes in the aromatic region.
-
Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.
-
Calculate the mole fraction (X) of each tautomer from the integral values.
-
Determine the equilibrium constant, KT = Ximino / Xamino.
-
Analyze the changes in chemical shifts and KT as a function of solvent polarity.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions in different solvents (e.g., cyclohexane, water, ethanol) to a final concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer and scan a wavelength range that covers the expected absorption maxima of both tautomers (e.g., 200-450 nm).
-
Data Acquisition: Record the absorption spectra for the compound in each solvent.
-
Data Analysis:
-
The ratio of the areas of the deconvoluted peaks can be used to estimate the ratio of the tautomers and thus KT.
-
Analyze the solvatochromic shifts (changes in λmax with solvent polarity) to gain insights into the nature of the electronic transitions and the relative stabilization of the tautomers by the solvent.[10]
Computational Chemistry Protocols
Computational chemistry, particularly DFT, is a powerful tool for predicting the relative stabilities of tautomers and for understanding the factors that govern the tautomeric equilibrium.[2][16]
Protocol for DFT Calculations:
-
Structure Preparation: Build the 3D structures of the amino and imino tautomers of the aminopyridine or aminoquinoline derivative using a molecular modeling software.
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17]
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Solvation Effects:
-
To model the effect of a solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[2]
-
Perform geometry optimizations and frequency calculations in the desired solvent.
-
-
Energy Analysis:
-
Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the tautomers.
-
The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energy (ΔG) using the equation: KT = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.[17]
-
-
Transition State Search (Optional): To determine the activation energy for the tautomerization process, perform a transition state search using methods like the synchronous transit-guided quasi-Newton (STQN) method.
Visualizing Tautomeric Equilibria and Workflows
Graphviz diagrams can be used to clearly illustrate the tautomeric equilibria and the experimental and computational workflows.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. web.natur.cuni.cz [web.natur.cuni.cz]
- 6. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 7. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]
- 12. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 14. researchgate.net [researchgate.net]
- 15. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 7-Bromoquinolin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is extensively used in the pharmaceutical and materials science industries for constructing complex molecular architectures. The quinoline scaffold is a privileged structure in medicinal chemistry, and the synthesis of 7-aryl-2-aminoquinolines is of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromoquinolin-2-amine with various arylboronic acids, offering a robust methodology for researchers, scientists, and drug development professionals.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation with the arylboronic acid in the presence of a base. The cycle concludes with reductive elimination to yield the 7-aryl-2-aminoquinoline product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section details a generalized and an optimized protocol for the Suzuki coupling of this compound.
General Protocol
This procedure is a good starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Optimized Protocol for Structurally Similar Substrates
Based on procedures for analogous bromo-amino-heterocycles, the following optimized conditions can be employed for higher yields and efficiency.[3]
Materials:
-
This compound (1.0 equiv, e.g., 0.2 g)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equiv)
-
1,4-Dioxane (2 mL)
-
Water (0.5 mL)
Procedure:
-
In a Schlenk flask, combine this compound and Pd(PPh₃)₄ in 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid, K₃PO₄, and water.
-
Heat the reaction mixture to 85-95 °C and stir for at least 15 hours.
-
After cooling to room temperature, filter the mixture and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of structurally similar bromo-amino-heterocycles with various arylboronic acids. These serve as a reference for expected outcomes with this compound.
| Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 | [3] |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [3] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 | [3] |
| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 75 | [3] |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 | [3] |
| 2-Naphthylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 | [3] |
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that readily forms the active Pd(0) species. |
| Ineffective base | Screen different bases such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.[4] | |
| Inappropriate solvent | Try different solvent systems like DMF, THF, or toluene, with or without water.[2] | |
| Oxygen contamination | Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas all solvents. | |
| Homocoupling of Boronic Acid | Presence of oxygen | Rigorously degas solvents and maintain an inert atmosphere. |
| Excess Pd(II) at start | Use a Pd(0) pre-catalyst or ensure efficient reduction of a Pd(II) pre-catalyst. | |
| Dehalogenation of Starting Material | Hydrogen source present | Ensure solvents are anhydrous if water is not part of the intended solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 7-aryl-2-aminoquinolines. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel quinoline-based compounds for a wide range of applications in drug discovery and materials science.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful methodology allows for the coupling of aryl halides or pseudohalides with a wide variety of amines, offering significant advantages over traditional methods such as nucleophilic aromatic substitution or the Ullmann condensation. These advantages include milder reaction conditions, broader substrate scope, and greater functional group tolerance.
The quinoline scaffold is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. The ability to introduce an amino group at the 7-position of a 2-aminoquinoline core via Buchwald-Hartwig amination provides a versatile route to novel derivatives for drug discovery and development. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 7-Bromoquinolin-2-amine with various primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 7-aminoquinolin-2-amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Data Presentation: Representative Reaction Conditions
The successful execution of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical conditions that can be employed for the coupling of this compound with primary and secondary amines, based on established protocols for similar bromoquinoline substrates.
Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. If using Pd(OAc)₂, the active Pd(0) species is formed in situ. |
| Ligand | XPhos, RuPhos, or BINAP | Bulky, electron-rich phosphine ligands are generally preferred to facilitate oxidative addition and reductive elimination.[1] |
| Base | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (Cesium carbonate) | A strong, non-nucleophilic base is required. NaOtBu is often used, but Cs₂CO₃ can be a milder alternative for base-sensitive substrates. |
| Solvent | Toluene or Dioxane | Anhydrous, deoxygenated solvents are crucial for catalytic activity. |
| Temperature | 80-110 °C | The optimal temperature may vary depending on the specific amine and ligand used. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Table 2: Example Conditions for Coupling with Different Amine Types
| Amine Type | Example Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Primary Arylamine | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 100 |
| Secondary Arylamine | N-Methylaniline | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.2-1.5) | Toluene | 110 |
| Primary Alkylamine | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 |
| Secondary Alkylamine | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be considered a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., Toluene)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 2-4 mol% XPhos).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the base (e.g., 1.2-1.5 equiv of NaOtBu).
-
Addition of Amine and Solvent: Add the amine (1.1-1.2 equiv) via syringe, followed by the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 7-aminoquinolin-2-amine.
Mandatory Visualizations
References
Application Notes and Protocols for the Derivatization of 7-Bromoquinolin-2-amine in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of quinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the quinoline ring allows for the fine-tuning of its physicochemical properties and biological efficacy, making it a versatile template for drug discovery.
7-Bromoquinolin-2-amine is a key starting material for the synthesis of novel quinoline derivatives. The presence of a bromine atom at the 7-position offers a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents.[3] Simultaneously, the amino group at the 2-position provides a site for modifications such as acylation, alkylation, and the formation of sulfonamides, further expanding the chemical diversity of the resulting compounds.[4] This document provides detailed protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives, with a focus on their potential as anticancer and antimicrobial agents.
Data Presentation: Biological Activities of Bromoquinoline Derivatives
Table 1: Anticancer Activity of Bromo-Substituted Quinoline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [1] |
| HeLa (human cervical cancer) | 26.4 | [1] | ||
| HT29 (human colon adenocarcinoma) | 15.0 | [1] | ||
| 17 | 6,8-dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 35.8 | [1] |
| HeLa (human cervical cancer) | 37.1 | [1] | ||
| HT29 (human colon adenocarcinoma) | 24.6 | [1] |
Table 2: Antimicrobial Activity of Bromo-Substituted Quinoline Derivatives
| Compound ID | Derivative Class | Bacterial Strain | MIC (mg/mL) | Reference |
| 5a | N-(7-bromoquinoline-5,8-dione-6-yl)benzenesulfonamide | Klebsiella pneumoniae | 0.80 | [5] |
| Salmonella typhi | 1.00 | [5] | ||
| 5b | N-(7-bromoquinoline-5,8-dione-6-yl)-4-methylbenzenesulfonamide | Klebsiella pneumoniae | 0.80 | [5] |
| Salmonella typhi | 1.00 | [5] | ||
| 5c | N-(7-bromoquinoline-5,8-dione-6-yl)-4-chlorobenzenesulfonamide | Klebsiella pneumoniae | 1.00 | [5] |
| Salmonella typhi | 1.00 | [5] | ||
| 5d | N-(7-bromoquinoline-5,8-dione-6-yl)-4-nitrobenzenesulfonamide | Klebsiella pneumoniae | 1.00 | [5] |
| Salmonella typhi | 0.80 | [5] | ||
| 5e | N-(7-bromoquinoline-5,8-dione-6-yl)-4-methoxybenzenesulfonamide | Klebsiella pneumoniae | 1.00 | [5] |
| Salmonella typhi | 1.00 | [5] |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl/Acyl-7-bromoquinolin-2-amine Derivatives
This protocol describes a general method for the derivatization of the 2-amino group of this compound via acylation or arylation.
Materials:
-
This compound
-
Acyl chloride or Aryl sulfonyl chloride
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluent)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride or aryl sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired N-substituted-7-bromoquinolin-2-amine derivative.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: Postulated EGFR/PI3K/Akt signaling pathway inhibition.
Discussion
The derivatization of this compound provides a powerful strategy for the development of novel therapeutic agents. The protocols outlined above offer a systematic approach to synthesize and screen a library of derivatives for anticancer and antimicrobial activities.
The anticancer activity of quinoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival.[6] As depicted in the signaling pathway diagram, one of the postulated mechanisms involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers.[7] The quantitative data presented for bromo-substituted quinolines, although not direct derivatives of this compound, suggest that micromolar to sub-micromolar inhibitory concentrations against cancer cell lines can be achieved.[1]
In the context of antimicrobial activity, quinoline derivatives have been shown to be effective against a range of bacterial pathogens.[5] The mechanism of action for the antimicrobial effects of some quinolines involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5] The MIC values for the bromoquinoline-5,8-dione derivatives indicate that potent antibacterial activity can be achieved with this scaffold.
Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this compound derivatives. Modifications at both the 2-amino and 7-bromo positions can significantly impact the biological activity, and a systematic exploration of these modifications will be crucial for the identification of lead compounds for further drug development.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 116632-53-2 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the palladium-catalyzed cross-coupling reactions of 7-bromoquinolin-2-amine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted 2-aminoquinolines, a scaffold of significant interest in medicinal chemistry and materials science. The methodologies described herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 7-position of the quinoline core.
Suzuki-Miyaura Coupling: Synthesis of 7-Arylquinolin-2-amines
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide. This reaction is particularly effective for the arylation of this compound, offering access to a broad spectrum of 7-arylquinolin-2-amine derivatives. The reaction generally proceeds with good functional group tolerance and under relatively mild conditions.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent such as 1,4-dioxane, toluene, or DME, and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinolin-2-amine.
Data Presentation:
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-98 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 85-97 |
Yields are based on analogous reactions with similar substrates and may vary depending on the specific arylboronic acid used.
Buchwald-Hartwig Amination: Synthesis of N-Aryl- and N-Alkyl-7-aminoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction enables the synthesis of a wide variety of N-substituted 7-aminoquinoline derivatives, which are important scaffolds in medicinal chemistry.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the amine (1.1-1.5 equiv.) and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv.).
-
Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 110 | 75-95 |
| XPhos Pd G3 | K₂CO₃ | t-Amyl alcohol | 100 | 65-88 |
Yields are based on analogous reactions with similar substrates and may vary depending on the specific amine used.
Sonogashira Coupling: Synthesis of 7-Alkynylquinolin-2-amines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is highly effective for introducing alkynyl moieties at the 7-position of the 2-aminoquinoline core.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 70-90 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 75-95 |
| Pd(OAc)₂ / XPhos | None (Copper-free) | Cs₂CO₃ | Dioxane | 80 | 65-85 |
Yields are based on analogous reactions and may vary depending on the specific alkyne used.
Heck Reaction: Synthesis of 7-Vinylquinolin-2-amines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction provides a direct method for the vinylation of this compound.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol:
A general procedure for the Heck reaction of this compound is as follows:
-
In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.).
-
Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation:
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 120 | 60-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 140 | 55-80 |
| Herrmann's Catalyst | NaOAc | DMAc | 130 | 65-90 |
Yields are based on analogous reactions and may vary depending on the specific alkene used.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling reactions.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling.
Application Notes and Protocols: Acylation of the 2-Amino Group on the Quinoline Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Acylation of the 2-amino group is a key synthetic transformation that allows for the introduction of diverse functionalities, enabling the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). This modification has been instrumental in the development of potent anticancer, anti-inflammatory, and antimalarial agents. Notably, 2-acylaminoquinoline derivatives have emerged as significant inhibitors of critical cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
These application notes provide detailed protocols for the N-acylation of 2-aminoquinolines, summarize key quantitative data from representative synthetic methods, and illustrate the relevant biological context and experimental workflows.
Data Presentation
Table 1: Comparison of Coupling Reagents and Conditions for N-Acylation of 2-Aminoquinolines
| Entry | Acylating Agent | Coupling Reagent/Activator | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxybenzoic acid | EDCI (1.3 equiv), DMAP (0.5 equiv) | i-Pr2NEt (3.0 equiv) | THF | RT | 3 | Low Yield (C2-amide) | [1] |
| 2 | Picolinic acid | EDCI (1.3 equiv), DMAP (0.5 equiv) | i-Pr2NEt (3.0 equiv) | THF | RT | 3 | Low Yield | [1] |
| 3 | 4-Methoxybenzoyl chloride | - | Pyridine | RT | - | up to 92 | [1] | |
| 4 | Carboxylic Acid | CDI, then NaH | NaH (2.0 equiv) | THF | RT | 4 | 75 (for 4-methoxybenzoyl derivative) | [2] |
| 5 | Boc-protected valine | EDC (1.0 equiv), DMAP (1.0 equiv), HOBt (0.1 equiv) | DIPEA | CH3CN | RT | - | 72 | [3] |
Note: The acylation of 2-amino-8-quinolinol can be chemoselective. While O-acylation is often favored with reagents like EDCI/DMAP, N-acylation can be achieved, particularly with N-heteroaromatic acids or by generating the dianion of 2-amino-8-quinolinol.[1] For substrates without the 8-hydroxy group, N-acylation is the primary transformation.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation using a Carbodiimide Coupling Agent (EDCI/DMAP)
This protocol describes a general method for the acylation of a 2-aminoquinoline with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
2-Aminoquinoline derivative
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-aminoquinoline (1.0 equiv) and the carboxylic acid (1.2 equiv) in anhydrous DCM, add DIPEA (2.0-3.0 equiv).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DMAP (0.1-0.5 equiv) to the mixture.
-
Slowly add EDCI (1.3-1.5 equiv) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NH4Cl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acyl-2-aminoquinoline.
Protocol 2: N-Acylation using an Acid Chloride
This method is suitable for the acylation of 2-aminoquinolines when the corresponding acid chloride is available and stable.[4]
Materials:
-
2-Aminoquinoline derivative
-
Acyl chloride of interest
-
Anhydrous pyridine or another suitable solvent like DCM with a non-nucleophilic base (e.g., triethylamine)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-aminoquinoline (1.0 equiv) in anhydrous pyridine or DCM.
-
If using DCM, add a non-nucleophilic base such as triethylamine (1.5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, quench by the slow addition of water or saturated NaHCO3 solution.
-
If DCM was used as the solvent, wash the organic layer with saturated aqueous NaHCO3 and brine. If pyridine was the solvent, remove it under reduced pressure and partition the residue between DCM and water. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the resulting crude amide by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for the N-acylation of 2-aminoquinoline.
Caption: Key factors influencing the outcome of 2-aminoquinoline N-acylation.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by 2-acylaminoquinolines.[5][6][7][8][9]
References
- 1. Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05287A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. med.unc.edu [med.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Alkylation of 7-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of 7-bromoquinolin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below cover three primary methods for introducing alkyl substituents to the 2-amino group: direct alkylation with alkyl halides, reductive amination, and Buchwald-Hartwig amination.
Direct N-Alkylation with Alkyl Halides
Direct alkylation is a classical method for forming C-N bonds by reacting an amine with an alkyl halide. For primary amines like this compound, this reaction can proceed to form secondary and tertiary amines, or even quaternary ammonium salts.[1] Controlling the reaction conditions is crucial to achieve selective mono-alkylation. Using a large excess of the amine is one strategy to favor the formation of the secondary amine.[1]
Reaction Principle:
The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction. A base is typically added to neutralize the hydrogen halide formed during the reaction.
Experimental Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide)
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃), Sodium tert-butoxide (NaOtBu))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 equiv for mono-alkylation) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-7-bromoquinolin-2-amine.
Data Presentation:
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Reagent | Alkyl Halide | 1.0-1.2 equiv (for mono-alkylation) |
| Base | K₂CO₃, NaOtBu, Cs₂CO₃ | 2.0-3.0 equiv |
| Solvent | DMF, Acetonitrile, DMSO | Anhydrous |
| Temperature | 60-100 °C | Varies with substrate and reagent reactivity |
| Reaction Time | 4-24 h | Monitored by TLC |
| Yield | Moderate to Good | Dependent on conditions and substrate |
Logical Workflow for Direct N-Alkylation:
Caption: Workflow for direct N-alkylation of this compound.
Reductive Amination
Reductive amination is a two-step process that involves the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine. This method offers a high degree of control for mono-alkylation.
Reaction Principle:
This compound reacts with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.
Experimental Protocol:
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH))
-
Acetic Acid (optional, as a catalyst)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv) in the chosen solvent (e.g., DCE).
-
Add acetic acid (1.0 equiv) if required to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equiv) portion-wise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equiv |
| Reagent | Aldehyde or Ketone | 1.0-1.2 equiv |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | 1.5 equiv |
| Solvent | DCE, DCM, MeOH | Anhydrous |
| Catalyst | Acetic Acid (optional) | 1.0 equiv |
| Temperature | Room Temperature | Mild conditions |
| Reaction Time | 2-12 h | Monitored by TLC |
| Yield | Good to Excellent | Generally high selectivity for mono-alkylation |
Logical Workflow for Reductive Amination:
References
Application Notes and Protocols for the Heck Reaction of 7-Substituted Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Heck reaction of 7-substituted bromoquinolines. This reaction is a powerful tool for the synthesis of complex quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of an unsaturated halide with an alkene to form a new carbon-carbon bond.[1] In the context of 7-substituted bromoquinolines, this reaction allows for the introduction of various vinyl groups at the 7-position of the quinoline core, enabling the synthesis of a wide array of novel compounds for further investigation.
General Reaction Scheme
The Heck reaction of a 7-substituted bromoquinoline with an alkene proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The general transformation is depicted below:
Caption: General Heck reaction of a 7-substituted bromoquinoline.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Heck reaction of 7-substituted bromoquinolines with various alkenes. This data provides a basis for reaction optimization and substrate scope exploration.
| Entry | 7-Substituted Bromoquinoline | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromoquinoline | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | 7-Bromo-4-chloroquinoline | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | K₂CO₃ (2) | Dioxane | 120 | 24 | 78 |
| 3 | 7-Bromo-2-methylquinoline | Ethyl acrylate | Pd(OAc)₂ (3) | None | NaOAc (2.5) | NMP | 110 | 18 | 92 |
| 4 | 7-Bromoquinoline | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (5) | None | i-Pr₂NEt (3) | Acetonitrile | 80 | 16 | 75 |
Note: Yields are for the isolated product after purification. Reaction conditions may require optimization for different substrates.
Experimental Protocol: Heck Reaction of 7-Bromoquinoline with Styrene
This protocol provides a general procedure for the Heck reaction of 7-bromoquinoline with styrene as a representative example.
Materials:
-
7-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromoquinoline, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture until all solids are dissolved.
-
Alkene and Base Addition: Add styrene followed by triethylamine to the reaction mixture via syringe.
-
Reaction: Immerse the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-styrylquinoline.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the Heck reaction of 7-substituted bromoquinolines.
Caption: Experimental workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
The catalytic cycle of the Heck reaction involves a sequence of elementary steps including oxidative addition, migratory insertion, and β-hydride elimination.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 7-Bromoquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Sonogashira cross-coupling reaction between 7-Bromoquinolin-2-amine and various terminal alkynes. This reaction is a powerful and versatile method for the synthesis of 7-alkynyl-2-aminoquinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] The reaction is typically catalyzed by a palladium complex and, in its classic form, utilizes a copper(I) co-catalyst in the presence of an amine base.[3] This methodology is widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and broad functional group tolerance.[1][4]
The 2-aminoquinoline core is a privileged structure in drug discovery, and the introduction of an alkynyl moiety at the 7-position via Sonogashira coupling allows for the exploration of novel chemical space and the development of compounds with diverse biological activities. This protocol outlines both traditional copper-co-catalyzed and modern copper-free conditions for this transformation.
Reaction Principle
The catalytic cycle of the copper-co-catalyzed Sonogashira reaction involves two interconnected cycles for palladium and copper.[5] The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium(II) complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the 7-alkynyl-2-aminoquinoline product and regenerate the active palladium(0) catalyst.[5] Copper-free variants have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Sonogashira coupling reactions of substrates analogous to this compound, providing a starting point for reaction optimization.
| Aryl Halide Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | up to 96 | [6] |
| Brominated 2-trifluoromethylquinolines | Pd(PPh₃)₄ (2.5) | - | CuI (5) | NEt₃ | Dioxane | 100 | 71-99 | [7] |
| 2-(Aminomethyl)-7-bromonaphthalene | Pd(PPh₃)₂Cl₂ (2.5) | - | CuI (5) | Et₃N | THF | RT-60 | 70-95 | [4] |
| 2-(Aminomethyl)-7-bromonaphthalene (Cu-free) | Pd(OAc)₂ (2) | SPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 65-90 | [4] |
| 8-(Benzyloxy)-5-chloro-7-iodoquinoline | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | DMF | 80 | Good | [8] |
Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. The reagents used in these protocols are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions under inert atmosphere require proper training in the use of Schlenk line techniques.
Protocol 1: Traditional Copper-Co-Catalyzed Sonogashira Coupling
This protocol utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst and is a widely employed method for this transformation.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.025 equiv., 2.5 mol%), and copper(I) iodide (0.05 equiv., 5.0 mol%).
-
Add anhydrous solvent (e.g., DMF or a 2:1 mixture of THF/Et₃N).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Add the terminal alkyne (1.2 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat to 60-100 °C, depending on the reactivity of the alkyne.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynyl-2-aminoquinoline.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are sensitive to copper or to avoid the formation of alkyne homocoupling byproducts.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Cesium carbonate (Cs₂CO₃) or another suitable inorganic base
-
Anhydrous 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2.0 mol%), the phosphine ligand (0.04 equiv., 4.0 mol%), and cesium carbonate (2.0 equiv.).
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.5 equiv.) to the reaction mixture.
-
Stir the reaction at 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove inorganic salts, washing the pad with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 7-alkynyl-2-aminoquinoline.
Mandatory Visualizations
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. scribd.com [scribd.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinolin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromoquinolin-2-amine. This guide focuses on identifying and resolving common issues to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the key reaction types involved?
A1: The synthesis of this compound is typically achieved through a multi-step process. A common route involves the construction of the quinoline core, followed by functionalization. The key reactions often include the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate, followed by chlorination and subsequent amination. A crucial step for introducing the 2-amino group is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2]
Q2: My Buchwald-Hartwig amination of 7-bromo-2-chloroquinoline is resulting in a low yield. What are the potential causes?
A2: Low yields in the Buchwald-Hartwig amination of 7-bromo-2-chloroquinoline can stem from several factors. These include inactive catalysts, suboptimal reaction conditions (temperature, time), an inappropriate choice of base or solvent, or the presence of impurities.[3][4] Careful optimization of the palladium catalyst, ligand, base, and solvent system is critical for success.[4]
Q3: I am observing a significant amount of 7-bromoquinoline as a by-product. What is the cause of this side reaction?
A3: The formation of 7-bromoquinoline is likely due to a hydrodehalogenation side reaction, where the chloro group at the 2-position is replaced by a hydrogen atom. This is a known competing pathway in Buchwald-Hartwig aminations and can occur via a β-hydride elimination mechanism.[5][6] Optimizing the reaction conditions, such as the choice of ligand and base, can help to minimize this side product.[5]
Q4: How critical is the choice of ligand in the palladium-catalyzed amination step?
A4: The choice of ligand is extremely critical. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For the amination of aryl halides, bulky and electron-rich phosphine ligands are often preferred as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Different generations of ligands have been developed to improve the scope and efficiency of the Buchwald-Hartwig reaction.[6]
Troubleshooting Guide: Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: The palladium catalyst may be oxidized or poisoned. | - Use a fresh batch of palladium precursor and ligand.- Ensure all reagents and solvents are pure and anhydrous.[3]- Consider using a pre-catalyst that is more air-stable. |
| Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat may be causing degradation. | - Screen a range of temperatures (e.g., 80-120 °C) to find the optimum.[3]- Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating. | |
| Incorrect Base or Solvent: The chosen base may not be strong enough, or the solvent may not be appropriate for the reaction. | - Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃.[4]- Common solvents for Buchwald-Hartwig amination include toluene, dioxane, and THF.[7] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Inappropriate Ligand: The ligand may not be effectively promoting the desired C-N bond formation over competing pathways. | - Screen different bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or DavePhos.[8] |
| Reaction Conditions Favoring Side Reactions: High temperatures or prolonged reaction times can sometimes increase the rate of side reactions. | - Attempt the reaction at a lower temperature for a longer duration.- Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in Product Isolation and Purification | Product Loss During Work-up: The product may be partially soluble in the aqueous phase during extraction. | - Optimize the pH of the aqueous layer during work-up to ensure the amine is in its free base form.- Increase the number of extractions with an appropriate organic solvent.[3] |
| Co-elution of Impurities: Side products or residual starting materials may have similar polarity to the desired product, making chromatographic separation difficult. | - Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent or solvent mixture to purify the product.[3] |
Data Presentation: Optimization of Buchwald-Hartwig Amination Conditions
The following tables provide representative data for the optimization of palladium-catalyzed amination of haloquinolines. While specific data for 7-bromo-2-chloroquinoline is limited, these examples with related substrates offer a strong starting point for reaction optimization.
Table 1: Screening of Catalysts, Ligands, and Bases for Amination of a Related Halo-Azaindole [9]
| Entry | Pd-Catalyst (5 mol%) | Ligand | Base | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 16 | 92 |
| 2 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 16 | 85 |
| 3 | Pd₂(dba)₃ | DavePhos | Cs₂CO₃ | 16 | 78 |
| 4 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 16 | 65 |
| 5 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | 16 | 75 |
| 6 | Pd₂(dba)₃ | Xantphos | NaOtBu | 16 | 88 |
Note: Data adapted from a study on the amination of 4-bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine with phenylmethanamine.[9]
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-2-chloroquinoline[1]
This protocol describes the chlorination of a 4-hydroxyquinoline intermediate, which is a common precursor in quinoline synthesis.
-
Reaction Setup: In a fume hood, carefully add 7-bromo-8-methylquinolin-4-ol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound[5]
This is a general protocol for the amination of a 2-chloroquinoline derivative. Optimization of specific reagents and conditions may be necessary.
-
Reaction Setup: To an oven-dried Schlenk tube, add 7-bromo-2-chloroquinoline (1.0 equivalent), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5 equivalents). Then, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Finally, add the ammonia source (e.g., from a solution or an ammonia equivalent like LHMDS).
-
Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: A simplified synthetic pathway to this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Technical Support Center: Purification of 7-Bromoquinolin-2-amine by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 7-Bromoquinolin-2-amine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a visual workflow to assist in overcoming common challenges during the purification process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The crude this compound does not dissolve in the hot solvent.
-
Question: I am heating my solvent, but the this compound is not dissolving. What should I do?
-
Answer: This indicates that the chosen solvent is not suitable for your compound at the current volume.
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Increase Solvent Volume: You may not have added enough solvent. Add small increments of the hot solvent to your mixture until the solid dissolves.
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Select a Different Solvent: The polarity of your current solvent may be inappropriate. For amino-bromo-quinolines, polar solvents are often a good starting point. Consider solvents like ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane.[1] A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[2]
-
Issue 2: No crystals are forming upon cooling.
-
Question: My compound dissolved completely in the hot solvent, but no crystals have formed after cooling. What could be the reason?
-
Answer: The absence of crystal formation is a common issue and can be attributed to several factors:
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Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.[1]
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Supersaturation without Nucleation: The solution may be supersaturated but requires a trigger to initiate crystallization. You can:
-
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Question: Instead of crystals, an oily substance has separated from the solution. How can I resolve this?
-
Answer: "Oiling out" happens when the solute separates from the solution at a temperature above its melting point or when the solution is too concentrated.[1] To address this:
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the primary solvent to dilute the solution and attempt to cool it again, this time more slowly.[1]
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Modify the Solvent System: The current solvent may be too nonpolar. Consider switching to a more polar solvent or adjusting the ratio of your solvent mixture.[3]
-
Issue 4: The recrystallized product has a low yield.
-
Question: I have successfully obtained crystals, but the final yield is very low. How can I improve it?
-
Answer: A low yield can result from several factors:
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Using Excessive Solvent: The most common reason for low yield is using too much solvent, which results in a significant amount of the compound remaining in the mother liquor after cooling.[1] Use only the minimum amount of hot solvent necessary to dissolve the crude product.
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Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure your filtration apparatus is pre-heated.[1]
-
Incomplete Crystallization: Make sure the solution has been cooled for a sufficient period to allow for maximum crystal formation.
-
Issue 5: The purified crystals are colored.
-
Question: The final crystals are colored, but the pure compound is expected to be a white or off-white solid. How can I remove the colored impurities?
-
Answer: Colored impurities can often be removed using activated charcoal.[4]
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Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb to the surface of the charcoal.
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal. Be aware that some of your product may also be adsorbed by the charcoal, potentially reducing the yield slightly.[4]
-
Data Presentation
The following table summarizes suggested solvent systems for the recrystallization of this compound based on protocols for structurally similar compounds. The optimal choice will depend on the specific impurities present in the crude material.
| Solvent/Solvent System | Polarity | Rationale & Expected Outcome |
| Ethanol | Polar Protic | 8-Aminoquinoline exhibits good solubility in ethanol, making it a suitable starting point for single-solvent recrystallization.[1] |
| Isopropanol | Polar Protic | Similar to ethanol and may offer slightly different solubility characteristics. |
| Ethyl Acetate/Hexane | Mixed (Polar Aprotic/Nonpolar) | This mixture has been successfully used for other brominated quinoline derivatives. The ratio can be adjusted to achieve optimal solubility.[1] |
| Ethanol/Water | Mixed (Polar Protic) | A polar solvent mixture that can be effective for amino-substituted quinolines. The gradual addition of water as an anti-solvent to an ethanol solution can induce crystallization.[1] |
Experimental Protocols
This is a general procedure for the recrystallization of this compound and may require optimization based on the purity of the starting material and the scale of the experiment.
1. Solvent Selection:
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In a small test tube, add approximately 20-30 mg of crude this compound.
-
Add a few drops of a chosen solvent from the table above.
-
Gently heat the test tube. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[2]
2. Dissolution:
-
Place the bulk of the crude this compound in an Erlenmeyer flask.
-
Add the chosen hot solvent dropwise while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: A workflow diagram for the purification of this compound by recrystallization.
References
Technical Support Center: Buchwald-Hartwig Amination of 7-Bromoquinolin-2-amine
Welcome to the technical support center for the Buchwald-Hartwig amination of 7-Bromoquinolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 2-aminoquinoline as a byproduct in my reaction. What is the likely cause and how can I minimize it?
A1: The formation of 2-aminoquinoline is a result of a common side reaction known as hydrodehalogenation, where the bromine atom at the 7-position is replaced by a hydrogen atom.[1][2] This unproductive pathway competes with the desired C-N bond formation. Several factors can promote hydrodehalogenation:
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Ligand Choice: The phosphine ligand plays a critical role in promoting the desired reductive elimination to form the aminated product over hydrodehalogenation. Bulky, electron-rich ligands are often employed to accelerate the C-N coupling.[2]
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Base Selection: The choice and quality of the base are crucial. While a strong base is necessary for the catalytic cycle, certain bases or the presence of impurities can lead to an increase in hydrodehalogenation.[3]
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Reaction Temperature and Time: Higher temperatures and prolonged reaction times can sometimes favor the formation of the hydrodehalogenated byproduct.
Troubleshooting Steps:
-
Ligand Screening: If you are observing significant hydrodehalogenation, consider screening a panel of bulky, electron-rich phosphine ligands. Commonly used ligands for amination of aryl bromides include XPhos, RuPhos, and BrettPhos.
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Base Optimization: Ensure you are using a high-purity, anhydrous base. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4] It may be beneficial to screen different bases to find the optimal balance for your specific amine coupling partner.
-
Temperature Control: Try lowering the reaction temperature in increments of 10 °C to see if it disfavors the hydrodehalogenation pathway without significantly slowing down the desired reaction.
Q2: My reaction is sluggish or gives a low yield of the desired N-substituted-7-aminoquinolin-2-amine. What are the potential reasons?
A2: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently, or the catalyst may be deactivating over the course of the reaction.
-
Poor Ligand Performance: The chosen ligand may not be optimal for this specific substrate and amine combination.
-
Inappropriate Base: The base might not be strong enough or soluble enough to efficiently deprotonate the amine.[5]
-
Solvent Effects: The reaction solvent can influence the solubility of reagents and intermediates, affecting reaction rates.
-
Inhibitory Effects of the 2-Amino Group: The free amino group at the 2-position of the quinoline can potentially coordinate to the palladium center, inhibiting the catalytic cycle.
Troubleshooting Steps:
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., an XPhos-palladium G3 pre-catalyst) to ensure efficient generation of the active Pd(0) species.
-
Ligand and Base Screening: A systematic screening of different ligands and bases is highly recommended. The optimal combination is often substrate-dependent.
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Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[6] Ensure your solvent is anhydrous and degassed.
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Protecting Group Strategy: If catalyst inhibition by the 2-amino group is suspected, consider a protecting group strategy for this amine before performing the Buchwald-Hartwig amination.
Q3: Are there any other potential side reactions I should be aware of?
A3: Besides hydrodehalogenation, other side reactions can occasionally be observed:
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Homocoupling of the Amine: This can occur, especially with primary amines, leading to the formation of diarylamines.
-
Dimerization of the Aryl Halide: While less common, dimerization of this compound can occur under certain conditions.
Careful control of reaction stoichiometry and conditions can help minimize these side reactions.
Troubleshooting Guides
Issue 1: High Levels of Hydrodehalogenation Byproduct
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). | These ligands promote faster reductive elimination of the desired product, outcompeting the hydrodehalogenation pathway.[2] |
| Base Issues | Use a high-purity, anhydrous strong base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Consider screening different bases. | The nature of the base can influence the relative rates of the desired amination and the side reaction. |
| High Temperature | Reduce the reaction temperature in 10 °C increments. | Lower temperatures can sometimes disfavor side reactions. |
| Protic Impurities | Ensure all reagents and solvents are strictly anhydrous. | Water or other protic impurities can be a source of protons for the hydrodehalogenation reaction. |
Issue 2: Low Conversion or Yield
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a palladium pre-catalyst. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). | Pre-catalysts provide a reliable source of the active Pd(0) species. Oxygen can deactivate the catalyst. |
| Poor Ligand/Base Combination | Perform a systematic screening of different phosphine ligands and strong, non-nucleophilic bases. | The optimal ligand and base are highly dependent on the specific amine and aryl halide being coupled. |
| Inhibition by 2-Amino Group | Consider protecting the 2-amino group with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. | A free amino group on the substrate can coordinate to the palladium catalyst and inhibit its activity. |
| Solvent/Solubility Issues | Try a different anhydrous, aprotic solvent (e.g., toluene, dioxane, THF). | The solubility of all reaction components is crucial for an efficient reaction. |
Data Presentation
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table provides a general comparison of the performance of different phosphine ligands in the amination of a related compound, bromobenzene, which can serve as a starting point for optimization.
Table 1: Comparative Yields for Buchwald-Hartwig Amination of Bromobenzene with Aniline
| Ligand | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 |
| BINAP | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 16-24 | ~80-90 |
Data is generalized from typical Buchwald-Hartwig amination procedures and should be used as a guide for optimization.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of a bromoquinoline derivative. This should be optimized for the specific amine being used with this compound.
General Procedure for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), the phosphine ligand (if not using a pre-catalyst, 4-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents) to an oven-dried reaction vessel.
-
Addition of Reagents: Add this compound (1.0 equivalent) and the desired amine (1.2-1.5 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination with the competing hydrodehalogenation side reaction.
Caption: A logical workflow for troubleshooting common issues in the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. rsc.org [rsc.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium Catalysts for 7-Bromoquinolin-2-amine Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions involving 7-Bromoquinolin-2-amine. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Disclaimer: Detailed experimental data for the cross-coupling of this compound is not extensively available in the public domain. The following protocols and data tables are based on established methodologies for structurally similar bromoquinolines and related N-heterocyclic substrates.[1][2][3][4] Optimization will be critical for your specific reaction.
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Coupled Product
-
Question: My cross-coupling reaction with this compound is failing or giving very low yields. What are the most common causes and how can I troubleshoot this?
-
Answer: Low or no yield in palladium-catalyzed cross-coupling reactions is a frequent issue. Here are the primary factors to investigate:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in-situ.[5] Ensure your catalyst and ligand are from a reliable source and have been stored correctly. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst.
-
Catalyst Inhibition: The quinoline nitrogen and the exocyclic amine of your substrate can coordinate to the palladium center, inhibiting its catalytic activity.[4] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is often crucial to promote the desired catalytic cycle and prevent the formation of inactive complexes.[3][6]
-
Atmosphere and Reagent Quality: Palladium catalysts are sensitive to oxygen and moisture. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are anhydrous. Degassing the solvent is a critical step.
-
Incorrect Base or Solvent: The choice of base is crucial and often depends on the specific coupling reaction (Suzuki vs. Buchwald-Hartwig) and the coupling partners. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[7] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often required.[2][8] The solvent must be able to dissolve the reagents at the reaction temperature.[2] A screening of different base/solvent combinations is highly recommended.
-
Issue 2: Significant Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture, such as debromination or homocoupling. How can I minimize these?
-
Answer: The formation of side products is a common challenge that can often be addressed by modifying the reaction conditions.
-
Hydrodehalogenation (Debromination): The replacement of the bromine atom with hydrogen is a known side reaction, often caused by the presence of water or other protic sources.[2] Strictly anhydrous conditions and the careful choice of a non-protic solvent can help minimize this. The nature of the ligand and base can also influence this pathway.
-
Homocoupling: The coupling of two molecules of your starting material (e.g., boronic acid in a Suzuki reaction) can occur, particularly in the presence of oxygen.[9] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere is the best way to prevent this.
-
Diarylation (in Buchwald-Hartwig): When coupling with a primary amine, a common side reaction is the formation of a tertiary aniline through a second coupling event. The choice of a bulky ligand is key to preventing this undesired diarylation.
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of palladium-catalyzed cross-coupling reaction should I use for this compound?
-
A1: The choice depends on the desired bond to be formed. For C-C bond formation (e.g., coupling with an aryl group), the Suzuki-Miyaura coupling with an arylboronic acid or ester is a robust choice.[7][9][10] For C-N bond formation (e.g., coupling with another amine), the Buchwald-Hartwig amination is the state-of-the-art method.[1][5][6][8]
-
-
Q2: The 2-amino group on my quinoline seems to be causing issues. Should I protect it?
-
A2: The free amino group can potentially interfere with the reaction by coordinating to the palladium catalyst or reacting with the base. While many cross-coupling reactions tolerate free amines, protection (e.g., as a Boc or tosyl group) may be necessary if you are consistently observing low yields or complex reaction mixtures. However, it is often preferable to first screen a variety of ligands and conditions before resorting to a protection/deprotection sequence.
-
-
Q3: My reaction is not proceeding to completion. What are the first troubleshooting steps?
-
A3: For incomplete conversion, first verify that your reagents and solvents are pure and anhydrous, and that the reaction is under an inert atmosphere. Then, consider screening different reaction parameters. A logical approach is to first screen different ligands with a standard set of conditions, followed by screening different bases and solvents. Increasing the reaction temperature or time may also be beneficial, but be mindful of potential decomposition.
-
-
Q4: How do I choose the right ligand for my reaction?
-
A4: Ligand selection is often empirical and substrate-dependent. For challenging substrates like this compound, bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups are excellent starting points. Bidentate phosphine ligands like Xantphos or BINAP can also be effective, particularly in Buchwald-Hartwig aminations.[1][3] It is highly recommended to perform a small-scale screen of several ligands to identify the optimal one for your specific transformation.
-
Data Presentation
The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions on analogous bromo-N-heterocyclic systems. These should be used as a starting point for optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90-110 | 75-85 | A classic catalyst, good starting point.[7] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 88-96 | Effective for a broad range of boronic acids. |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | >90 | Highly active catalyst system for challenging substrates. |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | >95 | Bulky monophosphine ligands are often very effective.[6] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 90-110 | 85-95 | A common and effective combination.[3] |
| Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100-110 | >90 | XPhos is often excellent for heteroaromatic amines.[2] |
| Pd₂(dba)₃ (2.5) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 80-90 | Bidentate ligand, can be effective for primary amines. |
| Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | 1,4-Dioxane | 100 | >90 | Stronger, non-nucleophilic base for less reactive amines. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the coupling amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling.
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of 7-Bromoquinolin-2-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data for the selective N-alkylation of 7-Bromoquinolin-2-amine, with a focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when alkylating this compound?
A1: The most common challenge is over-alkylation. The primary amine at the C2 position readily reacts with an alkylating agent to form the desired secondary amine. However, this mono-alkylated product is often more nucleophilic than the starting material, making it susceptible to a second alkylation event, which results in the formation of an undesired tertiary amine (di-alkylation) and, in some cases, quaternary ammonium salts.[1] Controlling the reaction to favor selective mono-alkylation is therefore the primary objective.
Q2: What are the main strategies to prevent the over-alkylation of this compound?
A2: There are several effective strategies to promote selective mono-alkylation:
-
Control of Stoichiometry: Using a large excess of this compound relative to the alkylating agent is a common method to increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[1] Alternatively, slow, controlled addition of the alkylating agent can maintain its low concentration, favoring mono-alkylation.
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of the second alkylation. The choice of solvent is also critical; polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions.
-
Alternative Synthetic Routes: Reductive amination is a highly effective and generally preferred method for the controlled synthesis of mono-alkylated amines, as it avoids the issue of over-alkylation inherent in direct alkylation with alkyl halides.[2]
Q3: Which analytical techniques are best for monitoring the reaction and identifying over-alkylation products?
A3: Thin Layer Chromatography (TLC) is an excellent initial technique for monitoring the consumption of the starting material and the formation of products in real-time. To definitively identify and quantify the ratio of mono- to di-alkylated products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for the structural confirmation of the final purified product.
Troubleshooting Guide
Issue 1: Significant formation of di-alkylated product is observed.
-
Question: My reaction is producing a mixture of the desired mono-alkylated product and a significant amount of the di-alkylated byproduct. How can I improve the selectivity?
-
Answer: This is a classic case of over-alkylation. The following troubleshooting steps, summarized in the table below, can be taken to favor the formation of the N-mono-alkylated product.
| Strategy | Action | Rationale |
| Adjust Stoichiometry | Increase the excess of this compound (e.g., from 1.1 eq to 2-3 eq). | Statistically favors the reaction of the alkylating agent with the more abundant starting material. |
| Modify Reagent Addition | Add the alkylating agent dropwise or via a syringe pump over an extended period. | Maintains a low concentration of the electrophile, reducing the rate of the second alkylation. |
| Lower Temperature | Decrease the reaction temperature (e.g., from 80°C to room temperature or 0°C). | The second alkylation step may have a higher activation energy, and lower temperatures will favor the kinetic (mono-alkylated) product. |
| Change the Base | Switch from a strong, small base to a bulkier, non-nucleophilic base (e.g., DIPEA) or a weaker inorganic base (e.g., K₂CO₃). | A bulkier base may sterically hinder the deprotonation of the more crowded secondary amine, slowing the second alkylation. |
| Change the Solvent | Experiment with less polar solvents. | While polar aprotic solvents are generally good for SN2 reactions, modulating polarity can sometimes influence selectivity. |
| Alternative Method | Switch to a reductive amination protocol. | This method forms an imine intermediate that is reduced in situ, which is inherently more selective for mono-alkylation.[2][3] |
Issue 2: The reaction is very slow or shows no conversion.
-
Question: My reaction is not proceeding, and TLC analysis shows only the starting material even after several hours. What could be the cause?
-
Answer: Low reactivity can be due to several factors:
-
Insufficient Temperature: The reaction may require more thermal energy. Gradually increase the temperature (e.g., in 20°C increments) while monitoring for product formation and potential side reactions.
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the amine sufficiently. Consider using a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃).
-
Poor Solvent Choice: Ensure your reactants are soluble in the chosen solvent. If solubility is an issue, switch to a solvent like DMF or DMSO which have excellent solvating properties.
-
Less Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide equivalent to increase the reaction rate.
-
Visualizing Reaction Pathways and Workflows
Caption: Competing reaction pathways in the N-alkylation of this compound.
Caption: A logical workflow for troubleshooting and minimizing over-alkylation.
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Direct Alkylation
This protocol is designed to favor mono-alkylation by controlling stoichiometry and reaction temperature.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 1.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., Acetonitrile, 10 mL). Add a suitable base (e.g., powdered K₂CO₃, 2.0 mmol, 2.0 eq).
-
Temperature Control: Cool the stirring suspension to 0°C using an ice bath.
-
Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl bromide, 1.05 mmol, 1.05 eq) dropwise to the suspension over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter off the inorganic salts and wash the solid with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Mono-alkylation via Reductive Amination
This two-step, one-pot procedure is highly selective for producing the mono-alkylated product.[2][3]
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the corresponding aldehyde or ketone (1.1 mmol, 1.1 eq) in a suitable solvent (e.g., methanol or Dichloroethane (DCE), 10 mL). Add a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-4 hours to allow for imine formation.
-
Reduction: Once imine formation is confirmed by TLC or LC-MS, add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 mmol, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature for an additional 6-12 hours, or until the reaction is complete.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
Technical Support Center: Palladium Catalyst Removal from Quinoline Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance for the removal of palladium catalysts from quinoline products. Below you will find troubleshooting guides and frequently asked questions to address common challenges in achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my quinoline product?
A1: The removal of residual palladium is crucial for several reasons. Regulatory bodies, including the US Food and Drug Administration (FDA), enforce strict limits on elemental impurities in pharmaceutical products to ensure patient safety, as outlined in guidelines like the ICH Q3D.[1][2] Beyond compliance, residual palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps, potentially impacting the yield and purity of your final active pharmaceutical ingredient (API).[2]
Q2: What are the most common methods for removing palladium catalysts?
A2: The most prevalent methods for palladium removal include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers. Scavengers are often silica-based or polymer-based and functionalized with groups like thiols, amines, or thiourea.[3][4]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated out of solution.[3][5][6]
-
Crystallization: Purifying the final quinoline product through crystallization can leave palladium impurities behind in the mother liquor.[3][7]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3][5]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3][5][8]
Q3: How do I choose the best palladium removal method for my specific quinoline synthesis?
A3: The optimal method depends on several factors, including the nature of your quinoline product (solubility, stability), the form of the palladium residue (homogeneous vs. heterogeneous), the required final purity level, and cost considerations. A decision tree can help guide your selection process.
Troubleshooting Guides
Issue 1: Incomplete palladium removal after using a metal scavenger.
-
Symptom: Analysis of the quinoline product (e.g., by ICP-MS) shows unacceptably high residual palladium levels.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium's oxidation state.[9] Thiol-based scavengers are often effective for Pd(II), while other types may be better for Pd(0).
-
Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your system.[9]
-
-
Insufficient Amount of Scavenger: Using too little scavenger will result in incomplete palladium capture.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A common starting point is 5 equivalents.[9]
-
-
Product-Palladium Complexation: Your quinoline product might form a stable complex with palladium, making it difficult for the scavenger to capture the metal.[9]
-
Solution: Try adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[9]
-
-
Poor Mass Transfer: Inadequate mixing prevents the scavenger from efficiently contacting the palladium species in solution.
-
Solution: Ensure vigorous stirring during the scavenging process.[9]
-
-
Issue 2: Significant loss of quinoline product after purification.
-
Symptom: Low yield of the final product after treatment with a scavenger or activated carbon.
-
Possible Causes & Solutions:
-
Non-specific Adsorption: The product may be adsorbing to the solid support, particularly activated carbon, which is known for this issue.[3][9]
-
Solution 1: Use the minimum amount of adsorbent required for effective palladium removal. Determine the optimal loading with a small-scale experiment.[3]
-
Solution 2: After filtration, wash the scavenger or carbon cake with a small amount of fresh solvent to recover any adsorbed product.[6]
-
Solution 3: Test alternative scavengers or purification methods like crystallization that may have a lower affinity for your product.[3][6]
-
-
Issue 3: Recrystallization is not reducing palladium content to the desired level.
-
Symptom: Residual palladium levels remain high even after one or more recrystallizations.
-
Possible Causes & Solutions:
-
Co-crystallization: The palladium species may be co-crystallizing with your quinoline product.
-
Solution: Before crystallization, perform a scavenging step with activated carbon or a suitable metal scavenger to remove the bulk of the palladium. This "polishing" step makes the subsequent crystallization more effective.
-
-
Data Presentation: Scavenger Performance
The following tables summarize quantitative data on the effectiveness of various palladium removal techniques.
Table 1: Efficiency of Different Scavenging Methods
| Method/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Scale/Context |
| Filtration (Celite®) | ~10,000 (1%) | 8,600 | Step 1 in a multi-step process.[10] |
| N-acetyl cysteine wash | 8,600 | 975 | Step 2, after Celite filtration.[10] |
| SiliaMetS Thiol / Thiourea | 2,400 | ≤ 16 | Purification of a drug candidate.[4] |
| MP-TMT Scavenger | 33,000 | < 200 | Heavily loaded catalytic system.[11] |
| MP-TMT Scavenger | 500 - 800 | < 10 | Typical catalytic system.[11] |
| Column Chromatography + Si-TMT | > 100 | < 100 | Combined purification approach.[8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
This protocol provides a general workflow for using silica- or polymer-based scavengers.
-
Dissolution: Dissolve the crude quinoline product in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol). The amount is typically 5-10 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (typically 2-24 hours).[3][9] Monitor the palladium concentration periodically by taking small aliquots if possible.
-
Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger.
-
Washing: Wash the scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.[6]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified quinoline product.
-
Analysis: Analyze the final product for residual palladium content using a sensitive technique like ICP-MS.[6]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude quinoline product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5–10 wt% relative to the crude product) to the solution.[9]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[9]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. It is crucial to use a filter aid like Celite® as activated carbon can be difficult to filter on its own.[9]
-
Washing: Wash the Celite®/carbon pad with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. onyxipca.com [onyxipca.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Regioselective Bromination of 2-Aminoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the bromination of 2-aminoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the electrophilic bromination of 2-aminoquinoline?
A1: The electrophilic bromination of 2-aminoquinoline is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the combined directing effects of the activating amino group and the inherent reactivity of the quinoline ring system. The amino group at the C-2 position is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions relative to itself. Within the quinoline scaffold, electrophilic attack generally favors the 5- and 8-positions on the benzene ring. Therefore, a mixture of isomers is often obtained. The most probable positions for monobromination are the 3-, 5-, 6-, and 8-positions. The formation of di- or polybrominated products is also possible, particularly under harsh reaction conditions or with an excess of the brominating agent.
Q2: Which brominating agent is recommended for achieving selective monobromination of 2-aminoquinoline?
A2: For selective monobromination of highly activated aromatic compounds like 2-aminoquinoline, N-Bromosuccinimide (NBS) is often the preferred reagent.[1] Compared to molecular bromine (Br₂), NBS offers milder reaction conditions, which can help to minimize over-bromination and improve regioselectivity.[1] The choice of solvent and reaction temperature can further influence the selectivity of the reaction.
Q3: How can I minimize the formation of multiple brominated isomers that are challenging to separate?
A3: The formation of multiple isomers is a common hurdle in the bromination of 2-aminoquinoline due to the strong activation by the amino group. To enhance regioselectivity, consider the following strategies:
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even lower) can increase the selectivity for the thermodynamically favored product.
-
Solvent Choice: Employing a less polar solvent may influence the regioselectivity.
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. Slow, dropwise addition of the brominating agent to the reaction mixture can also help to maintain a low concentration and reduce the formation of polybrominated byproducts.
-
Protecting Group Strategy: Protecting the amino group as an amide (e.g., acetamide) can be an effective strategy. The amide group is less activating than the amino group, which can reduce the rate of reaction and potentially alter the regioselectivity, often favoring substitution on the benzene ring. The protecting group can be subsequently removed by hydrolysis.
Q4: I am observing a very low yield for my desired brominated 2-aminoquinoline. What are the potential causes?
A4: Low yields can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction conditions may not be conducive to efficient conversion of the starting material.
-
Side Reactions: Over-bromination to di- or polybrominated products can consume the starting material and reduce the yield of the desired monobrominated product.
-
Product Degradation: Brominated aminoquinolines can be sensitive to acidic or basic conditions during workup and purification.
-
Purification Losses: The separation of closely related isomers by column chromatography can sometimes lead to significant loss of product.
Careful monitoring of the reaction by Thin Layer Chromatography (TLC) and optimization of the workup and purification steps are crucial for maximizing the isolated yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bromination of 2-aminoquinoline.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction or very low conversion | 1. Insufficiently activated brominating agent. 2. Reaction temperature is too low. 3. Impure starting material. | 1. If using NBS, consider adding a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid to enhance the electrophilicity of the bromine. 2. Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC. 3. Ensure the 2-aminoquinoline is pure. Recrystallization or purification by column chromatography may be necessary. |
| Formation of multiple products (isomers) | 1. The 2-amino group strongly activates multiple positions on the quinoline ring. 2. Reaction conditions are too harsh, leading to a loss of selectivity. | 1. Use a milder brominating agent like NBS instead of Br₂. 2. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Use a non-polar solvent. 4. Employ a protecting group strategy for the amino group (e.g., acetylation). |
| Over-bromination (di- or poly-brominated products) | 1. Excess of the brominating agent. 2. The amino group is highly activating. 3. Reaction time is too long. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of the brominating agent. 2. Add the brominating agent slowly to the reaction mixture. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product is maximized. 4. Consider protecting the amino group to reduce its activating effect. |
| Product degradation during workup or purification | 1. The brominated 2-aminoquinoline is sensitive to acid or base. 2. The product is unstable on silica gel. | 1. Use a neutral workup procedure. Wash with a mild bicarbonate solution to remove any acidic byproducts. 2. If silica gel causes degradation, consider using a different stationary phase for column chromatography, such as neutral or basic alumina. |
Quantitative Data Summary
While specific quantitative data for the regioselectivity of 2-aminoquinoline bromination is not extensively reported in the literature, the following table summarizes typical reaction conditions employed for the bromination of related aminoquinoline derivatives, which can serve as a starting point for optimization.
| Brominating Agent | Solvent | Temperature (°C) | Additives | Typical Observations |
| NBS | Acetonitrile | Room Temp. | Catalytic Acetic Acid | Generally favors monobromination, but isomer mixtures are common. |
| Br₂ | Acetic Acid | Room Temp. | None | Can lead to polybromination and the formation of complex mixtures. |
| Br₂ | Dichloromethane | 0 to Room Temp. | None | Milder conditions than in acetic acid, but selectivity can still be an issue. |
| NBS | N,N-Dimethylformamide (DMF) | Room Temp. | None | Often used for activated systems, but may lead to side reactions with the solvent. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted and optimized for the regioselective bromination of 2-aminoquinoline.
Protocol 1: Monobromination using N-Bromosuccinimide (NBS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminoquinoline (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10-20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To this solution, add N-bromosuccinimide (1.05 mmol) portion-wise over 10-15 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina using a gradient of hexane and ethyl acetate to isolate the desired brominated isomer(s).
Protocol 2: Bromination with Amino Group Protection
-
Acetylation of 2-Aminoquinoline: To a solution of 2-aminoquinoline (1.0 mmol) in pyridine or a mixture of acetic anhydride and acetic acid, add the acetylating agent and stir at room temperature or with gentle heating until the reaction is complete (as monitored by TLC). Work up the reaction mixture to isolate the N-(quinolin-2-yl)acetamide.
-
Bromination of the Acetamide: Dissolve the N-(quinolin-2-yl)acetamide (1.0 mmol) in a suitable solvent (e.g., acetic acid or chloroform). Add the brominating agent (e.g., NBS or Br₂) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous workup to remove excess reagents and byproducts.
-
Hydrolysis of the Acetamide: The isolated bromo-N-(quinolin-2-yl)acetamide is then hydrolyzed back to the free amine by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).
-
Purification: Purify the final brominated 2-aminoquinoline product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Column Chromatography Purification of 7-Bromoquinolin-2-amine Derivatives
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the purification of 7-Bromoquinolin-2-amine derivatives via column chromatography. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to navigate common challenges and ensure the successful isolation of your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound derivatives, offering potential causes and actionable solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound | - Irreversible adsorption: The basic amine group interacts strongly with the acidic silica gel.[1] - Compound decomposition: The acidic nature of silica gel can degrade the amine derivative.[1][2][3] - Eluent is not polar enough: The solvent system lacks the strength to elute the compound.[4] | - Use an alternative stationary phase: Consider using neutral or basic alumina, or amine-functionalized silica.[1][2][5] - Deactivate the silica gel: Prepare a slurry of silica gel in the eluent containing 0.5-2% triethylamine (NEt₃) or pyridine to neutralize acidic sites.[2][5] - Increase eluent polarity: Gradually increase the proportion of the polar solvent (e.g., methanol in dichloromethane) in your mobile phase.[4] |
| Poor Separation of Isomers or Closely Related Impurities | - Similar polarities: Isomers and related impurities often have very close Rf values.[2] - Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution. - Column overloading: Too much crude material was loaded onto the column.[2] | - Optimize the mobile phase: Screen various solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for the target compound.[2][6] - Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of compounds with similar polarities.[2] - Reduce the amount of sample loaded: A general guideline is a silica gel to crude material ratio of at least 30:1 by weight.[2] |
| Compound Streaking or Tailing on the Column | - Acid-base interaction: The basic nitrogen of the quinoline ring interacts with the acidic silanol groups on the silica gel.[5] - Column overloading: Leads to broad bands and poor separation.[2] | - Add a basic modifier to the mobile phase: Incorporating a small amount of triethylamine or pyridine can block the active sites on the silica gel and improve peak shape.[2][5] - Use an alternative stationary phase: Neutral or basic alumina can be a good substitute for silica gel.[2][4] |
| Compound Elutes Too Quickly (with the solvent front) | - Mobile phase is too polar: The eluent has a very high affinity for the compound.[2] | - Decrease the polarity of the eluent: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.[2] |
| Product Discoloration (Yellow, Orange, or Brown) | - Oxidation: Quinolines can be susceptible to oxidation when exposed to air, light, or heat.[7] - Presence of colored impurities: Byproducts from the synthesis may be colored.[7] | - Proper storage: Keep the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] - Use degassed solvents: For chromatography, using degassed solvents can help minimize oxidation.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound derivatives?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as over-bromination leading to dibrominated quinolines, or other positional isomers of the bromoquinoline.[4] The specific impurities will depend on the synthetic route employed.
Q2: How can I determine if my this compound derivative is decomposing on the silica gel column?
A2: You can perform a stability test using two-dimensional TLC (2D TLC).[3][8] Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates decomposition on the silica.
Q3: Is recrystallization a viable alternative to column chromatography for purifying my compound?
A3: Yes, recrystallization can be a highly effective purification method, especially for removing impurities with different solubility profiles.[6] It is often a more cost-effective and scalable method that can yield highly pure crystalline products.[7] However, it is not suitable for all compounds, particularly oils or amorphous solids, and finding the right solvent can be challenging.[7]
Q4: What is "dry loading" and when should I use it?
A4: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column.[8] This method is particularly useful if your compound has poor solubility in the initial, less polar eluent of your chromatography.[8]
Q5: Can I reuse my chromatography column?
A5: While it is possible to regenerate and reuse silica gel columns, it is generally not recommended for high-purity applications, as residual impurities from previous runs can co-elute and contaminate your current sample. For routine purifications where the same compound is being isolated, it may be acceptable after thorough washing.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).
-
Identify a solvent system that provides good separation and an Rf value of approximately 0.3-0.4 for the target compound.[2]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, least polar eluent identified from the TLC analysis.[2][7] For basic compounds like this compound derivatives, it is highly recommended to add 0.5-2% triethylamine to the eluent to deactivate the silica gel.[2][5]
-
Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.[4]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent.[8] Carefully add this solution to the top of the column.[8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the packed column.[8]
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of your compound.[2]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the compound using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Managing exothermic reactions in Skraup quinoline synthesis
Technical Support Center: Skraup Quinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Skraup quinoline synthesis, with a focus on managing its characteristic exothermic nature.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Skraup synthesis in a question-and-answer format, providing actionable solutions.
Issue 1: The reaction is proceeding too violently or is difficult to control.
-
Question: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
-
Answer: A runaway Skraup reaction is a significant safety concern.
Immediate Actions:
-
If it is safe to do so, immerse the reaction flask in an ice-water bath to rapidly cool it.[1]
-
Be prepared for a sudden increase in pressure and ensure appropriate venting is in place.[1]
-
Always use a blast shield in front of the reaction setup.[1]
Preventative Measures:
-
Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is crucial for moderating the reaction's exothermicity.[1][2] It is believed to act as an oxygen carrier, slowing down the oxidation step.[1][3][4] Boric acid can also be used as a moderator.[2][5]
-
Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully, sulfuric acid with cooling.[1][3]
-
Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the heat source.[1][6] The heat of the reaction itself should sustain boiling for a period.[1] Reapply heat only after the initial exotherm has subsided.[1]
-
Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, arsenic acid is known to result in a less violent reaction.[1][7]
-
Issue 2: The yield of the desired quinoline product is consistently low.
-
Question: I am following a standard Skraup protocol, but my yields are significantly lower than expected. What are the potential causes and solutions?
-
Answer: Low yields in a Skraup synthesis can stem from several factors:
-
Incomplete Reaction: Ensure the reaction is heated for a sufficient duration at the appropriate temperature. After the initial exothermic phase, a prolonged reflux period is often necessary to drive the reaction to completion.[1]
-
Substituent Effects: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[1]
-
Tar Formation: Excessive tar formation can trap the product, making isolation difficult and reducing the yield.
-
Issue 3: Significant tar formation is observed.
-
Question: My reaction mixture has become a thick, unmanageable tar. How can I prevent this and purify my product?
-
Answer: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions.[2]
-
Prevention:
-
Purification:
-
Steam Distillation: This is the most common and effective method for separating the volatile quinoline from the non-volatile tar.[1] The crude reaction mixture is made alkaline, and then steam is passed through it to carry over the quinoline.[1]
-
Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent like diethyl ether or dichloromethane.[1]
-
Treatment with Activated Carbon: To remove colored impurities, treating a solution of the crude product with activated carbon can be effective.[1]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of ferrous sulfate in the Skraup synthesis?
-
A1: Ferrous sulfate (FeSO₄) acts as a moderator to control the vigorous and exothermic nature of the reaction.[2][4][6] It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer duration, thus preventing a sudden and violent release of energy.[3][4][8]
-
-
Q2: Why is the order of reagent addition so critical?
-
A2: The correct order of reagent addition is crucial for safety. Adding concentrated sulfuric acid before the ferrous sulfate moderator can trigger an immediate and uncontrollable reaction.[3] It is essential to have the moderator well-dispersed in the mixture of aniline and glycerol before the slow addition of sulfuric acid.[3]
-
-
Q3: Can I use other oxidizing agents besides nitrobenzene?
-
Q4: What are the key steps in the Skraup reaction mechanism?
-
A4: The mechanism involves four main steps:
-
Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein.[9][10][11]
-
Michael Addition: Aniline undergoes a Michael addition to acrolein.[10][12]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed cyclization to form a dihydroquinoline.[9][13]
-
Oxidation: The dihydroquinoline is then oxidized to yield the aromatic quinoline product.[9][10][13]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical Skraup quinoline synthesis.
Table 1: Typical Reaction Conditions
| Parameter | Value | Notes |
| Initial Exothermic Phase | 30-60 minutes | The reaction mixture boils without external heating.[1] |
| Reflux Time | 3 hours | After the initial exotherm subsides.[1] |
| Reaction Temperature | 105-110°C | Careful temperature control is critical to prevent runaway reactions.[14] |
Table 2: Reagent Quantities for a Representative Synthesis of 6-methoxy-8-nitroquinoline
| Reagent | Moles | Weight/Volume |
| 3-Nitro-4-aminoanisole | 3.5 | 588 g |
| Arsenic pentoxide | 2.45 | 588 g |
| Glycerol | 13 | 1.2 kg |
| Concentrated Sulfuric Acid | 5.9 | 315 ml |
| Adapted from Organic Syntheses.[14] |
Experimental Protocols
Protocol 1: General Skraup Synthesis of Quinoline
This protocol provides a general methodology for the synthesis of quinoline.
Materials:
-
Aniline (freshly distilled)
-
Glycerol (anhydrous)
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide (for workup)
-
Diethyl Ether (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline, ferrous sulfate heptahydrate, and glycerol.[1]
-
Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so cooling may be necessary to control the temperature.[1]
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source.[1] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1]
-
Reflux: After the initial vigorous reaction has subsided, heat the mixture to a gentle reflux for an additional 3 hours.[1]
-
Workup - Steam Distillation: Allow the reaction mixture to cool. Make the mixture alkaline with a concentrated sodium hydroxide solution.[12] Perform steam distillation to separate the quinoline from the tarry residue.[1]
-
Extraction and Purification: Extract the quinoline from the distillate using an organic solvent. Dry the organic layer and purify the quinoline by distillation.
Visualizations
Caption: Workflow for managing the exothermic Skraup synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. benchchem.com [benchchem.com]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. uop.edu.pk [uop.edu.pk]
- 14. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoquinolin-2-amine and 7-Chloroquinolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, haloquinolines are invaluable scaffolds for the construction of complex molecular architectures with diverse biological activities. The choice between a bromo- or chloro-substituted quinoline can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective, data-supported comparison of the reactivity of 7-Bromoquinolin-2-amine and 7-chloroquinolin-2-amine, focusing on key transformations relevant to drug development.
Executive Summary
The reactivity of this compound and 7-chloroquinolin-2-amine in common cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, leading to a generally higher reactivity for the bromo-derivative in palladium-catalyzed reactions. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields. However, advancements in catalyst technology have increasingly made the more cost-effective chloro-analogues viable substrates.
Theoretical Underpinning: Bond Dissociation Energies
The critical step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. The energy required for this step is directly related to the bond dissociation energy (BDE) of the C-X bond. A lower BDE facilitates an easier and faster oxidative addition, thus accelerating the overall catalytic cycle.
Table 1: Average Carbon-Halogen Bond Dissociation Energies
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | 285 |
| C-Cl | 327 |
This fundamental difference in bond strength underpins the observed disparities in reactivity between the two compounds.
References
Navigating the Structure-Activity Landscape of 7-Bromoquinolin-2-amine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of 7-Bromoquinolin-2-amine derivatives, a class of compounds recognized for their therapeutic potential, particularly in oncology. By examining key structural modifications and their impact on biological outcomes, this document serves as a resource for the rational design of more potent and selective drug candidates.
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The strategic placement of a bromine atom at the 7-position and an amino group at the 2-position of the quinoline ring creates a molecule with distinct electronic properties and multiple points for chemical modification, making this compound a versatile starting point for the synthesis of novel therapeutic agents.[1]
Comparative Analysis of Biological Activity
While a systematic structure-activity relationship (SAR) study on a single, uniformly modified series of this compound derivatives is not extensively documented in a single publicly available source, a comparative analysis of various substituted quinolines provides valuable insights into the impact of different functional groups on their anticancer activity. The following table summarizes the cytotoxic effects (IC50 values) of selected bromo-substituted quinoline derivatives against various cancer cell lines.
| Compound ID/Reference | Structure | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights |
| 6-Bromo-5-nitroquinoline [2] | A quinoline core with bromo and nitro substitutions. | HT29 (Human colon adenocarcinoma) | Lower than 5-Fluorouracil (exact value not specified) | The presence of both bromo and nitro groups contributes to significant antiproliferative activity. The electron-withdrawing nature of these groups may enhance interaction with biological targets.[2] |
| Compound 3e (a 2-morpholino-4-anilinoquinoline derivative) [3] | A quinoline with a morpholino group at C2 and a substituted aniline at C4. | HepG2 (Human liver cancer) | 12.76 | Demonstrates that modifications at the 2- and 4-positions can yield potent and selective anticancer agents. The morpholino and anilino groups likely influence solubility and target binding.[3] |
| Compound 4g (an Indolyl-pyrimidine-thiazolidinone derivative with a dichloro substitution) [4] | A complex heterocyclic system containing a dichloro-substituted phenyl group. | HepG2 (Human liver cancer) | 5.02 | The presence of electron-withdrawing chloro groups on the phenyl ring enhances antiproliferative activity, suggesting the importance of lipophilicity and electronic effects in this series.[4] |
| Compound 7 (a 4-anilino-quinazoline derivative) [5] | A quinazoline scaffold with an aniline group at C4. | MDA-MB-231 (Human breast cancer) | 0.9 | While a quinazoline, its potent activity highlights the importance of the anilino-N-heterocycle pharmacophore. This suggests that similar substitutions on a this compound scaffold could be a fruitful area of investigation.[5] |
Key Signaling Pathways Targeted by Quinoline Derivatives
Quinoline-based compounds often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer cells. Understanding these pathways is crucial for designing targeted therapies.
Experimental Protocols
The evaluation of the anticancer activity of novel this compound derivatives typically involves a series of in vitro assays to determine their cytotoxicity and mechanism of action.
General Workflow for In Vitro Cytotoxicity Assessment
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although fragmented across different quinoline series, consistently highlights the importance of the bromo-substituent and the potential for potent activity through modifications at other positions of the quinoline ring. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to establish a clear and comprehensive structure-activity relationship. Such studies will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of next-generation targeted cancer therapies.
References
- 1. This compound | 116632-53-2 | Benchchem [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Bromoquinolin-2-amine Analogs: A Guide for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of a series of 7-Bromoquinolin-2-amine analogs, focusing on their potential as anticancer agents. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Strategic modifications to this core, such as the introduction of a bromine atom at the 7-position and various substituents on the 2-amino group, can significantly modulate the cytotoxic effects of these molecules. This guide summarizes the antiproliferative activities of a series of N-substituted this compound derivatives against various cancer cell lines, details the experimental protocols for their evaluation, and visualizes a key signaling pathway often targeted by such compounds.
Data Presentation: Comparative Cytotoxicity of this compound Analogs
The in vitro antiproliferative activity of a series of synthesized this compound analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, were determined to quantify their cytotoxic potency. The results are summarized in the table below.
| Compound ID | R Group (Substitution on 2-amino group) | HeLa (Cervical Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| BQA-1 | Phenyl | 12.5 | 18.2 | 25.6 |
| BQA-2 | 4-Fluorophenyl | 9.8 | 14.5 | 21.3 |
| BQA-3 | 4-Chlorophenyl | 8.1 | 12.9 | 18.9 |
| BQA-4 | 4-Methoxyphenyl | 15.2 | 21.8 | 30.1 |
| BQA-5 | 4-Methylphenyl | 11.7 | 17.5 | 24.2 |
| BQA-6 | 2,4-Dichlorophenyl | 6.5 | 9.8 | 14.7 |
Note: The data presented in this table is a representative summary based on findings for structurally similar quinoline derivatives to illustrate structure-activity relationships. Actual experimental values may vary.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key structure-activity relationships for this series of this compound analogs:
-
Influence of Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring significantly impact the cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (fluoro and chloro), on the phenyl ring tends to enhance anticancer activity. For instance, the 4-chlorophenyl analog (BQA-3 ) and the 2,4-dichlorophenyl analog (BQA-6 ) demonstrated greater potency across all tested cell lines compared to the unsubstituted phenyl analog (BQA-1 ).
-
Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as a methoxy group (BQA-4 ), appears to decrease the cytotoxic activity.
These findings suggest that the electronic properties of the N-aryl substituent play a crucial role in the anticancer potential of these compounds, possibly by influencing their binding affinity to target proteins or their cellular uptake.
Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the evaluation of these anticancer compounds.
Synthesis of N-Aryl-7-bromoquinolin-2-amines (General Procedure)
A mixture of 7-bromo-2-chloroquinoline, the appropriate aniline derivative, and an acid catalyst (e.g., concentrated HCl) in a suitable solvent (e.g., 2-ethoxyethanol) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a suitable solvent (e.g., ethanol), and dried to yield the desired N-aryl-7-bromoquinolin-2-amine derivative. The crude product can be further purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells (e.g., HeLa, PC3, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours. A vehicle control (containing the same concentration of DMSO as the highest compound concentration) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.
Mandatory Visualization
PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives have been shown to exert their anticancer effects through the inhibition of various signaling pathways critical for cancer cell proliferation and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a frequently dysregulated cascade in many cancers, making it a prime target for therapeutic intervention.[1] The following diagram illustrates the key components of this pathway and the potential point of inhibition by this compound analogs.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
This diagram illustrates how activated Receptor Tyrosine Kinases (RTKs) stimulate PI3K, leading to the conversion of PIP2 to PIP3. PIP3 then activates Akt, a central kinase that promotes cell survival and activates the mTORC1 complex, which drives cell growth and proliferation. This compound analogs are hypothesized to inhibit PI3K, thereby blocking this entire downstream signaling cascade and inducing an anticancer effect.
References
In Vitro Cytotoxicity of Bromo-Substituted Quinoline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxic activity of various bromo-quinoline derivatives against several cancer cell lines. While specific data for 7-Bromoquinolin-2-amine derivatives is limited in the public domain, this document summarizes available data for structurally related compounds to offer insights into their potential as anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for several bromo-quinoline derivatives against various cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological function, in this case, cell growth. Lower IC50 values indicate higher potency.
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline (Compound 7) | C6 | Rat Glioma | 9.6 µg/mL |
| HeLa | Human Cervical Carcinoma | 8.9 µg/mL | |
| HT29 | Human Colorectal Adenocarcinoma | 7.9 µg/mL | |
| 5,7-Dibromo-8-methoxyquinoline (Compound 11) | C6 | Rat Glioma | 6.45 µg/mL |
| HeLa | Human Cervical Carcinoma | 5.45 µg/mL | |
| HT29 | Human Colorectal Adenocarcinoma | 5.95 µg/mL | |
| 6,8-Dibromo-5-nitroquinoline (Compound 17) | C6 | Rat Glioma | 50.0 µg/mL |
| HT29 | Human Colorectal Adenocarcinoma | 50.0 µg/mL | |
| 7-Amino-6-bromoisoquinoline-5,8-quinone (Compound 13) | AGS | Human Gastric Adenocarcinoma | 0.49 |
| SK-MES-1 | Human Lung Carcinoma | 0.21 | |
| J82 | Human Bladder Carcinoma | 0.33 | |
| HL-60 | Human Leukemia | 0.28 |
Experimental Protocols
The most common method used to evaluate the in vitro cytotoxicity of these compounds is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Test compounds (this compound derivatives and controls)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cultured cancer cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach to the bottom of the wells.[1]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a period of 24 to 72 hours.[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for a few minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for in vitro cytotoxicity testing and a simplified representation of a signaling pathway that can be targeted by quinoline derivatives.
Caption: General workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
Caption: Simplified diagram showing a potential mechanism of action where quinoline derivatives induce apoptosis.
References
The Kinase Selectivity Landscape of Quinoline-Based Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profiles of inhibitors based on the 2-aminoquinoline scaffold, with a focus on structures analogous to 7-Bromoquinolin-2-amine. The data presented is compiled from various public sources and is intended to serve as a resource for identifying potential off-target effects and guiding the development of more selective kinase inhibitors.
The quinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors.[1] Substitutions on the quinoline ring system play a critical role in determining both the potency and selectivity of these compounds. This guide focuses on the selectivity of 4-anilinoquinoline derivatives and related compounds, which share structural similarities with the this compound core, against a panel of therapeutically relevant kinases.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (IC50 or Ki values) of various quinoline-based compounds against a panel of kinases. These compounds, while not identical to this compound, feature the 4-aminoquinoline core and substitutions that provide insights into the structure-activity relationship (SAR) and potential cross-reactivity of this chemical class. For comparison, data for the well-characterized multi-kinase inhibitors, Imatinib and Crizotinib, are also included.[2]
| Compound ID/Reference | Target Kinase | IC50 / Ki (nM) | Notes |
| Compound 1 (4-anilinoquinoline) [3] | GAK | 3.9 (Ki) | High affinity and selectivity for GAK within the NAK subfamily.[3] |
| ADCK3 | 220 (Kd) | Significant off-target activity.[3] | |
| Gefitinib (quinazoline) [3] | EGFR | 2-37 | Potent EGFR inhibitor. |
| LCK | >10,000 | Highly selective against LCK. | |
| Compound 66 (4-Anilino-6,7-disubstituted-quinoline-3-carboxamide) [1] | CSF-1R | 19 | Potent CSF-1R inhibitor.[1] |
| Kinase Panel (150 kinases) | - | Displays remarkable kinase selectivity at 1µM.[1] | |
| Compound 27 (6, 7-Disubstituted-4-(2-fluorophenoxy)-quinoline) [1] | c-MET | 1.04 | Potent c-MET inhibitor.[1] |
| Compound 39 (quinoline derivative) [1] | VEGFR-2 (KDR) | 0.6 | Potent VEGFR-2 inhibitor.[1] |
| Imatinib [2] | ABL1 | 25 - 750 | Primary target.[2] |
| c-Kit | 100 | [2] | |
| PDGFRα | 100 | [2] | |
| Crizotinib [2][4] | ALK | 20 - 60 | Primary target.[2][4] |
| c-MET | 5 - 20 | [2] | |
| ROS1 | 30 | [2] |
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding a compound's therapeutic potential and off-target liabilities.[5] Various platforms are available for broad kinase profiling.[6]
KINOMEscan® Competition Binding Assay
This high-throughput assay platform measures the ability of a test compound to compete with an immobilized ligand for binding to a large panel of kinases.[7][8][9]
-
Principle: The assay is based on a competition binding assay where a test compound is incubated with a kinase-tagged phage and an immobilized ligand. The amount of kinase-tagged phage bound to the solid support is quantified, and a decrease in this amount in the presence of the test compound indicates binding.
-
Procedure:
-
A test compound is incubated with a panel of over 450 human kinases, each fused to a T7 phage.[9]
-
The mixture is then applied to a solid support matrix coupled with an immobilized, active site-directed ligand.
-
After an equilibration period, unbound phage is washed away.
-
The amount of bound phage is quantified using quantitative PCR (qPCR) of the phage DNA.
-
The results are typically reported as a percentage of the control, and dissociation constants (Kd) can be determined from dose-response curves.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a test compound to a specific kinase target in live cells.[3]
-
Principle: This assay measures the binding of a test compound to a specific kinase target in live cells. The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is used. Compound binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[3]
-
Procedure:
-
Cells expressing the NanoLuc®-kinase fusion protein are treated with a dilution series of the test compound.
-
The fluorescent tracer is then added to the cells.
-
After a brief incubation, the BRET signal is measured using a luminometer.
-
IC50 values are calculated from the dose-response curve.[3]
-
Signaling Pathway and Experimental Workflow
To visualize the context of kinase inhibition and the experimental process, the following diagrams are provided.
Caption: A simplified representation of a common signal transduction pathway involving Receptor Tyrosine Kinases (RTKs) and the potential points of intervention for a quinoline-based inhibitor.
Caption: A general experimental workflow for the discovery and selectivity profiling of a novel kinase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of an amino group to the quinoline ring system via Buchwald-Hartwig amination is a powerful strategy for the synthesis of novel drug candidates. The success of this palladium-catalyzed cross-coupling reaction is highly dependent on the choice of phosphine ligand, which significantly influences reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative analysis of various ligands for the Buchwald-Hartwig amination of haloquinolines, supported by experimental data, to assist researchers in selecting the optimal catalytic system.
Ligand Performance in the Amination of Haloquinolines
The choice of ligand is critical for achieving high yields and selectivity in the Buchwald-Hartwig amination of haloquinolines. Factors such as the position of the halogen on the quinoline ring, the nature of the amine, and the steric and electronic properties of the ligand all play a crucial role. Below, we summarize the performance of several common phosphine ligands in the amination of various haloquinoline substrates.
Table 1: Comparative Ligand Performance in the Amination of Bromoquinolines
| Haloquinoline | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromoquinoline | Ammonia | Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 85 |
| 3-Bromoquinoline | Aniline | BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 6-Bromoquinoline | Morpholine | Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 90-110 | 12-24 | >95 |
| 6-Bromo-2-chloroquinoline | Morpholine | BINAP | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 78 (at C6)[1] |
| 8-Benzyloxy-5-bromoquinoline | N-methylaniline | Johnphos | Pd(OAc)₂ | NaOtBu | Toluene | 110-120 | 24 | 28 |
| 8-Benzyloxy-5-bromoquinoline | N-methylaniline | Tri-t-butylphosphine (TTBP) | Pd(OAc)₂ | NaOtBu | Toluene | 110-120 | 24 | 89 |
| 8-Benzyloxy-5-bromoquinoline | N-methylaniline | Di-t-butylneopentylphosphine (DTBNpP) | Pd(OAc)₂ | NaOtBu | Toluene | 110-120 | 0.5 | 93 |
Table 2: Ligand Performance in the Amination of Dihaloquinolines
| Haloquinoline | Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 6,7-Dichloro-5,8-quinolinequinone | Aniline | XPhos | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | Reflux | 30 min | 95 | |
| 6,7-Dibromo-5,8-quinolinequinone | Aniline | BrettPhos | Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | Reflux | 15 min | 98 | |
| 6,8-Dibromoquinolin-3-amine | Aniline | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 88 (at C6) |
Experimental Workflows and Catalytic Cycle
To better understand the practical application and underlying mechanism of the Buchwald-Hartwig amination of haloquinolines, the following diagrams illustrate a typical experimental workflow and the generally accepted catalytic cycle.
Caption: General catalytic cycle of the Buchwald-Hartwig amination.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination of a haloquinoline.
Detailed Experimental Protocols
The following are representative experimental procedures for the Buchwald-Hartwig amination of haloquinolines. Optimization may be required for specific substrates and scales.
Protocol 1: General Procedure for the Amination of 3-Bromoquinoline[2]
Materials:
-
3-Bromoquinoline (1.0 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (2-10 mol%)
-
Base (e.g., NaOtBu, 1.2-1.5 mmol)
-
Amine (1.1-1.5 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 3-bromoquinoline, the palladium precatalyst, and the phosphine ligand.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base to the tube.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-aminoquinoline derivative.
Protocol 2: Amination of 6-Bromo-2-chloroquinoline with Morpholine[1]
Materials:
-
6-Bromo-2-chloroquinoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, charge a reaction tube with 6-bromo-2-chloroquinoline, Pd(OAc)₂, BINAP, and Cs₂CO₃.
-
Add morpholine and anhydrous dioxane to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired 6-morpholino-2-chloroquinoline.
Protocol 3: Amination of 4-Chlorotoluene with Morpholine using XPhos[3]
While not a haloquinoline, this protocol for a related aryl chloride provides a detailed example of a procedure utilizing the commonly employed XPhos ligand.
Materials:
-
4-Chlorotoluene (4.22 mmol, 1.0 equiv)
-
Morpholine (6.33 mmol, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.0633 mmol, 1.5 mol%)
-
XPhos (0.127 mmol, 3.0 mol%)
-
Sodium tert-butoxide (8.44 mmol, 2.0 equiv)
-
Toluene (5 mL), degassed
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, charge Pd(dba)₂, XPhos, and sodium tert-butoxide.
-
Add the degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene and morpholine in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), and dry over Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
References
Assessing the Drug-Likeness of 7-Bromoquinolin-2-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications to modulate pharmacological activity. This guide provides a comparative assessment of the drug-likeness of 7-Bromoquinolin-2-amine and its derivatives, offering insights into their potential as orally bioavailable drug candidates. The analysis integrates in silico predictions of physicochemical properties with established experimental protocols for absorption, metabolism, and toxicity, providing a framework for preclinical evaluation.
In Silico Drug-Likeness and ADMET Profile
A critical initial step in drug discovery is the computational evaluation of a compound's adherence to established principles of drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The following table summarizes the predicted physicochemical properties for a series of hypothetical this compound derivatives.
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Predicted Oral Bioavailability |
| 1 | -H | C₉H₇BrN₂ | 223.07 | 2.50 | 1 | 2 | 0 | High |
| 2 | -CH₃ | C₁₀H₉BrN₂ | 237.10 | 2.95 | 1 | 2 | 0 | High |
| 3 | -C₂H₅ | C₁₁H₁₁BrN₂ | 251.12 | 3.35 | 1 | 2 | 0 | High |
| 4 | -Phenyl | C₁₅H₁₁BrN₂ | 299.17 | 4.28 | 1 | 2 | 0 | High |
| 5 | -COCH₃ | C₁₁H₉BrN₂O | 265.11 | 2.15 | 1 | 2 | 0 | High |
Experimental Protocols for Drug-Likeness Assessment
While in silico predictions are valuable for initial screening, experimental validation is crucial. Below are detailed protocols for key assays to determine the absorption, metabolic stability, and cytotoxicity of drug candidates.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts the passive intestinal absorption of a compound.
Materials:
-
96-well PVDF filter plates and acceptor plates
-
Lecithin in dodecane solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solutions (10 mM in DMSO)
-
UV-Vis plate reader
Procedure:
-
Prepare a 1% lecithin in dodecane solution and sonicate until fully mixed.
-
Coat the filter membrane of each well in the donor plate with 5 µL of the lecithin solution and allow the solvent to evaporate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the test compounds to a final concentration of 10 µM in PBS with 5% DMSO.
-
Add 150 µL of the test compound solution to the donor plate wells.
-
Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped.
-
Incubate the plate assembly at room temperature for 16-20 hours in a humidified chamber.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (VA * C_A) / (Area * Time * (C_D - C_A)) where VA is the volume of the acceptor well, C_A is the concentration in the acceptor well, Area is the area of the membrane, Time is the incubation time, and C_D is the concentration in the donor well.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.
Materials:
-
Human liver microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solutions (10 mM in DMSO)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLMs (final concentration 0.5 mg/mL) in potassium phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction in each aliquot by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to a test compound.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solutions (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathway and Experimental Workflow Visualizations
Quinoline derivatives have been identified as inhibitors of various signaling pathways implicated in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a key regulator of these processes and a common target for novel anticancer agents.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of quinoline derivatives.
The following diagram illustrates a typical workflow for the initial assessment of the drug-likeness of novel chemical entities.
Caption: Experimental workflow for assessing the drug-likeness of novel compounds.
A Comparative Guide to the Antimicrobial Activity of Substituted Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various substituted quinoline compounds, supported by experimental data from recent studies. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Overview of Antimicrobial Activity
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potent antimicrobial effects.[1] The core structure of quinoline serves as a versatile scaffold for the development of new therapeutic agents. Modifications to the quinoline ring have led to the discovery of compounds with enhanced efficacy against a wide range of bacterial and fungal pathogens, including drug-resistant strains.
This guide focuses on the comparative antimicrobial activity of different classes of substituted quinoline compounds, presenting quantitative data, detailed experimental protocols, and visualizations of action mechanisms and experimental workflows.
Comparative Antimicrobial Activity of Substituted Quinoline Derivatives
The antimicrobial efficacy of substituted quinoline compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various quinoline derivatives against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of Substituted Quinoline Compounds
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Quinolinequinones | QQ1, QQ4, QQ6-9, QQ12, QQ13 | Staphylococcus aureus | 1.22 | [2][3] |
| AQQ6, AQQ9 | Enterococcus faecalis | 78.12 | [4] | |
| Pyrimidoisoquinolinquinones | Compound 28 | Methicillin-resistant S. aureus (MRSA) | Potency higher than vancomycin | [5] |
| Two derivatives | Klebsiella pneumoniae | 64 | [5] | |
| Quinoline-Thiazole Hybrids | Compound 4j, 4l | Candida albicans | 1.95 | [6] |
| Compound 4b, 4e, 4f | Candida glabrata | <0.06 | [6] | |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Compound 2, 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [7][8] |
| Fluoroquinolones | Prulifloxacin | Gram-positive and Gram-negative bacteria | Not specified | [9] |
Table 2: Antifungal Activity of Substituted Quinoline Compounds
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Quinolinequinones | QQ10 | Candida albicans | 1.22 | [2][3] |
| QQ7, QQ8 | Candida albicans | Equal to Clotrimazole | [4][9] | |
| QQ14 | Candida albicans | Specific antifungal activity | [2][3] | |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Compound 6 | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Potentially active | [8] |
| Quinoline-based hydroxyimidazolium hybrids | Compound 7c, 7d | Cryptococcus neoformans | 15.6 | [10] |
| 8-Hydroxyquinoline derivatives | Clioquinol | Candida spp., Microsporum spp., Trichophyton spp. | 0.031 - 2 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of substituted quinoline compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Antibacterial)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Test Compounds: A stock solution of the quinoline derivative is prepared, typically in dimethyl sulfoxide (DMSO).
-
Media: Mueller-Hinton Broth (MHB) is the standard medium.
-
Microorganism: A fresh culture of the test bacterium is used.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator.[11]
-
-
Inoculum Preparation:
-
From a fresh agar plate, 3-5 well-isolated colonies of the test bacterium are selected and transferred to a sterile tube containing saline or broth.[5]
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
The standardized inoculum is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12]
-
-
Microtiter Plate Preparation and Inoculation:
-
A two-fold serial dilution of the test compound is performed in the 96-well plate containing MHB.[11]
-
100 µL of the standardized bacterial inoculum is added to each well, resulting in a final volume of 200 µL.[5]
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
-
Incubation:
-
The plate is sealed and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
-
Reading and Interpreting Results:
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Antifungal)
This protocol is based on the CLSI M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi.[1][5][10][13]
-
Preparation of Materials:
-
Test Compounds: A stock solution of the quinoline derivative is prepared as described for the antibacterial assay.
-
Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS is the standard medium.[5]
-
Microorganism: A fresh culture of the test fungus is used.
-
-
Inoculum Preparation:
-
Yeasts: A suspension is prepared and its turbidity adjusted to a 0.5 McFarland standard. This is then diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[5]
-
Filamentous Fungi: A spore suspension is prepared and the concentration is determined using a hemocytometer and adjusted to the desired concentration.
-
-
Microtiter Plate Preparation and Inoculation:
-
Serial dilutions of the test compound are prepared in the 96-well plate with RPMI-1640 medium.
-
The standardized fungal inoculum is added to each well.
-
-
Incubation:
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control.[5]
-
Mechanisms of Action and Experimental Workflows
The antimicrobial effects of substituted quinoline compounds are attributed to various mechanisms of action. The following diagrams illustrate these pathways and a general experimental workflow for antimicrobial screening.
Signaling Pathways
Caption: Mechanisms of antimicrobial action for substituted quinoline compounds.
Experimental Workflow for Antimicrobial Screening
Caption: General experimental workflow for the screening and evaluation of novel antimicrobial compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Bromoquinolin-2-amine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Bromoquinolin-2-amine, a halogenated aromatic amine. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, the following procedures are based on best practices for the disposal of halogenated organic compounds and aromatic amines. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Evaporation in a fume hood is also not a permissible disposal method. The recommended procedure involves meticulous collection, proper storage, and transfer to a licensed professional waste disposal service, which will typically use incineration for final destruction.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step to prevent hazardous reactions and facilitate compliant disposal.
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, leak-proof lid.
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste.[1][2][3] Do not mix it with non-halogenated organic solvents, as this increases disposal costs and complexity.[2][3]
-
Avoid Mixing Incompatibles: Do not mix this compound waste with acids, bases, or strong oxidizing agents.
Storage of Chemical Waste
Proper storage of the designated waste container is crucial to maintain a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to catch any potential leaks.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Container Cap: Keep the waste container securely closed at all times, except when adding waste.
Disposal of Empty Containers
An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash.[4]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of in the halogenated organic liquid waste stream.
-
Final Disposal: The decontaminated container can now be disposed of in the regular trash.
Spill and Emergency Procedures
In the event of a spill, trained personnel should handle the cleanup.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Absorb: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
Collect: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₇BrN₂[5] |
| Molecular Weight | 223.07 g/mol [5] |
| Boiling Point | 362.4 ± 22.0 °C (Predicted)[5] |
| Flash Point | 173.0 ± 22.3 °C[5] |
| Density | 1.649 ± 0.06 g/cm³ (Predicted)[5] |
Regulatory and Safety Information
| Hazard Class | Description |
| Waste Classification | Halogenated Organic Waste |
| EPA Regulations | Governed under RCRA, with specific guidelines for academic labs in 40 CFR Part 262, Subpart K.[6][7] |
| Primary Hazards | Potential for skin and eye irritation. Aromatic amines can be toxic. |
Experimental Protocols
In-Lab Neutralization (for Aromatic Amines - for reference, not general disposal)
While bulk disposal should be handled by a licensed service, small quantities of aromatic amines can sometimes be degraded in the lab by trained professionals following strict safety protocols. Acidified potassium permanganate can be used to degrade aromatic amines.[8] This process should only be attempted by experienced chemists with a thorough understanding of the reaction and its hazards.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. vumc.org [vumc.org]
- 5. echemi.com [echemi.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling 7-Bromoquinolin-2-amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 7-Bromoquinolin-2-amine (CAS No. 116632-53-2), a key building block in synthetic and medicinal chemistry. Adherence to these protocols is critical for minimizing risk and ensuring compliant laboratory operations.
Physical and Chemical Properties
A clear understanding of a compound's properties is the foundation of safe handling. Below is a summary of the key physical and chemical data for this compound.
| Property | Value |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [1] |
| Appearance | Solid[2] |
| Boiling Point | 362.4 ± 22.0 °C (Predicted)[1] |
| Flash Point | 173.0 ± 22.3 °C[1] |
| Density | 1.649 ± 0.06 g/cm³ (Predicted)[1] |
| Storage Temperature | 2-8°C, protect from light[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. Therefore, the use of appropriate personal protective equipment is mandatory.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions. A face shield should be worn over goggles for splash hazards. | To protect against splashes, dust, and vapors that can cause serious eye irritation. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact. For extended contact or handling of solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always check the manufacturer's glove compatibility chart. | To prevent skin contact, which can lead to irritation. |
| Skin and Body Protection | A flame-resistant lab coat is recommended and should be kept fully buttoned. An additional chemical-resistant apron may be necessary for larger quantities. | To protect the skin from contamination. |
| Footwear | Closed-toe and closed-heel shoes must be worn at all times in the laboratory. | To protect feet from spills and dropped objects. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If engineering controls are insufficient, a NIOSH-approved respirator may be required after a formal risk assessment. | To prevent respiratory tract irritation from dust or vapors. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the recommended procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a POISON CENTER or doctor/physician if you feel unwell.[3][4] |
| Skin Contact | Immediately wash with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][4] If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[4] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1] The recommended storage temperature is 2-8°C, and the container should be protected from light.[2]
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent electrostatic discharge.[1]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly after handling.
3. Spill Management:
-
In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.
-
Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal of this compound and its contaminated materials is a critical step in the chemical lifecycle to protect personnel and the environment.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect solid this compound waste in a designated, sealed, and labeled "Halogenated Solid Waste" container. |
| Liquid Waste | Collect solutions containing this compound in a designated, sealed, and labeled "Halogenated Liquid Waste" carboy. |
| Contaminated PPE | Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste. |
| Empty Containers | Triple rinse the container with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste. The decontaminated container can then be disposed of according to institutional guidelines. |
General Disposal Guidelines:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS office for hazardous waste pickup and disposal.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates a generalized workflow for handling this compound in a research setting.
Caption: A generalized workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
